3-(Methylthio)propyl 4-methylbenzenesulfonate
Description
Properties
IUPAC Name |
3-methylsulfanylpropyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3S2/c1-10-4-6-11(7-5-10)16(12,13)14-8-3-9-15-2/h4-7H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRIBQNSIOYOEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571260 | |
| Record name | 3-(Methylsulfanyl)propyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187722-18-5 | |
| Record name | 3-(Methylsulfanyl)propyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 3-(Methylthio)propyl 4-methylbenzenesulfonate for Researchers and Drug Development Professionals
CAS Number: 187722-18-5
This technical guide provides an in-depth overview of 3-(methylthio)propyl 4-methylbenzenesulfonate, a key reagent in synthetic organic chemistry with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed information on its chemical properties, synthesis, and applications, particularly in the preparation of S-adenosyl-L-methionine (SAM) analogs.
Chemical and Physical Properties
This compound, also known as 3-(methylthio)propyl tosylate, is a sulfonate ester. The tosylate group is an excellent leaving group, making this compound a potent alkylating agent for introducing the 3-(methylthio)propyl moiety into various molecules.[1][2]
| Property | Value | Reference |
| CAS Number | 187722-18-5 | [3] |
| Molecular Formula | C₁₁H₁₆O₃S₂ | [3] |
| Molecular Weight | 260.37 g/mol | [3] |
| Appearance | Not specified (typically an oil or solid) | |
| Boiling Point | Not specified | |
| Solubility | Not specified | |
| Density | Not specified |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through the tosylation of its corresponding alcohol, 3-(methylthio)-1-propanol. This reaction utilizes p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine, to facilitate the formation of the tosylate ester.[1][4][5]
Materials:
-
3-(Methylthio)-1-propanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(methylthio)-1-propanol (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.5 equivalents) to the stirred solution.
-
To this mixture, add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains at 0 °C.
-
Allow the reaction to stir at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC). If the reaction is incomplete, it can be allowed to warm to room temperature and stirred for an additional 2-4 hours.[4]
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Application in the Synthesis of S-Adenosyl-L-methionine (SAM) Analogs
This compound serves as a valuable precursor for the synthesis of S-adenosyl-L-methionine (SAM) analogs. These analogs are crucial tools in studying the function of methyltransferases and for the development of enzyme inhibitors. The synthesis involves the alkylation of S-adenosyl-L-homocysteine (SAH) with the tosylate.[6][7]
Materials:
-
This compound
-
S-Adenosyl-L-homocysteine (SAH)
-
Anhydrous, acidic solvent (e.g., a mixture of acetic acid and formic acid)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Reaction vial
-
High-performance liquid chromatography (HPLC) for purification
Procedure:
-
In a clean, dry reaction vial under an inert atmosphere, dissolve S-adenosyl-L-homocysteine (SAH) (1.0 equivalent) in an anhydrous, acidic solvent system.
-
Add this compound (1.5-2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours, or until the reaction is complete as monitored by HPLC.
-
Upon completion, the reaction mixture is typically purified directly by preparative HPLC to isolate the desired S-adenosyl-L-methionine analog.
-
The purified product should be characterized by mass spectrometry and NMR to confirm its structure.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and application of the title compound.
Caption: Role of SAM and its analogs in the cellular methylation cycle.
References
- 1. orgosolver.com [orgosolver.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. thoreauchem.com [thoreauchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. reddit.com [reddit.com]
- 6. Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of 3-(Methylthio)propyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 3-(Methylthio)propyl 4-methylbenzenesulfonate. The information is curated for researchers and professionals in the fields of chemistry and drug development who require precise data for experimental design, synthesis, and analysis.
Core Physical and Chemical Data
This compound, also known as 3-(methylthio)propyl tosylate, is a sulfonate ester. The following table summarizes its key physical and chemical properties. It is important to note that some of the listed physical properties are based on computational predictions and should be confirmed by experimental analysis for critical applications.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₃S₂ | [1] |
| Molecular Weight | 260.37 g/mol | [1] |
| CAS Number | 187722-18-5 | [1] |
| Appearance | Not specified; likely a solid or oil at room temperature. | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | 1.197 ± 0.06 g/cm³ (at 20°C, 760 Torr) (Calculated) | [1] |
| Solubility | Very slightly soluble in water (0.29 g/L at 25°C) (Calculated) | [1] |
| IUPAC Name | This compound | |
| Synonyms | 3-(Methylthio)propyl tosylate, 3-(Methylthio)-1-(tosyloxy)propane | [1] |
Experimental Protocols
Determination of Solubility
The solubility of a compound is a fundamental physical property that dictates its behavior in various solvents and is crucial for reaction setup, purification, and formulation.
Objective: To determine the qualitative solubility of this compound in various solvents.
Materials:
-
This compound
-
Test tubes and rack
-
Vortex mixer
-
Spatula
-
Graduated cylinders or pipettes
-
Solvents: Water, Diethyl ether, 5% Sodium Hydroxide (NaOH) solution, 5% Hydrochloric Acid (HCl) solution.
Procedure:
-
Water Solubility:
-
Place approximately 25 mg of the compound into a small test tube.
-
Add 0.75 mL of deionized water in three portions of 0.25 mL each.
-
After each addition, vigorously shake or vortex the test tube for at least 30 seconds.
-
Observe and record whether the compound dissolves completely, partially, or not at all.[2]
-
-
Ether Solubility:
-
If the compound is soluble in water, proceed to test its solubility in a non-polar solvent like diethyl ether.
-
Place approximately 25 mg of the compound into a clean, dry test tube.
-
Add 0.75 mL of diethyl ether in portions, shaking after each addition.
-
Record the solubility.[2]
-
-
Acid/Base Solubility:
-
If the compound is insoluble in water, test its solubility in acidic and basic solutions to infer the presence of functional groups.
-
To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution in portions, shaking well. Observe for solubility, which may indicate an acidic functional group.
-
To another 25 mg sample, add 0.75 mL of 5% HCl solution in portions, shaking well. Observe for solubility, which may indicate a basic functional group.[2]
-
Determination of Density
The density of a solid compound can be determined using the liquid displacement method, based on Archimedes' principle.
Objective: To determine the density of this compound.
Materials:
-
This compound
-
Analytical balance
-
Graduated cylinder (e.g., 10 mL or 25 mL)
-
A liquid in which the compound is insoluble (e.g., water, if applicable, or a non-reactive organic solvent).
Procedure:
-
Weigh a sample of the solid compound using an analytical balance and record the mass (m).[3]
-
Fill a graduated cylinder with a known volume of the displacement liquid (V₁). Ensure the liquid does not dissolve the solid.[3]
-
Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out.
-
Record the new volume of the liquid in the graduated cylinder (V₂).[3]
-
The volume of the solid is the difference between the two readings: V = V₂ - V₁.
-
Calculate the density (ρ) of the solid using the formula: ρ = m / V.[3]
Logical Workflow for Compound Characterization
As this compound is a chemical reagent, it does not have associated biological signaling pathways. Instead, a logical workflow for its chemical characterization is presented below. This diagram illustrates the typical sequence of analysis for a newly synthesized or acquired chemical compound.
Caption: Workflow for the characterization of a chemical compound.
References
Spectral Data Analysis of 3-(Methylthio)propyl 4-methylbenzenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 3-(Methylthio)propyl 4-methylbenzenesulfonate, a compound of interest in synthetic chemistry and potentially in drug development. This document details the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for its synthesis and spectral analysis.
Predicted Spectral Data
Due to the limited availability of public experimental spectra for this compound, the following data tables present predicted values based on its chemical structure and known spectral data of analogous compounds. These tables provide a valuable reference for the identification and characterization of this molecule.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.78 | d | 2H | Ar-H (ortho to SO₂) |
| ~7.35 | d | 2H | Ar-H (ortho to CH₃) |
| ~4.15 | t | 2H | -O-CH ₂- |
| ~2.58 | t | 2H | -S-CH ₂- |
| ~2.45 | s | 3H | Ar-CH ₃ |
| ~2.10 | s | 3H | S-CH ₃ |
| ~2.00 | p | 2H | -CH₂-CH ₂-CH₂- |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~144.8 | Ar-C -CH₃ |
| ~133.0 | Ar-C -SO₂ |
| ~129.8 | Ar-C H (ortho to CH₃) |
| ~127.9 | Ar-C H (ortho to SO₂) |
| ~69.0 | -O-C H₂- |
| ~33.0 | -S-C H₂- |
| ~29.0 | -CH₂-C H₂-CH₂- |
| ~21.6 | Ar-C H₃ |
| ~15.5 | S-C H₃ |
Table 3: Predicted IR Spectral Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3050-2950 | Medium | C-H stretch (aromatic and aliphatic) |
| ~1595 | Medium | C=C stretch (aromatic) |
| ~1360 | Strong | S=O stretch (asymmetric) |
| ~1175 | Strong | S=O stretch (symmetric) |
| ~1100 | Strong | C-O stretch |
| ~950 | Strong | S-O stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 260 | Moderate | [M]⁺ (Molecular Ion) |
| 173 | Moderate | [CH₃C₆H₄SO₃CH₂CH₂]⁺ |
| 155 | High | [CH₃C₆H₄SO₂]⁺ (Tosyl group) |
| 105 | Moderate | [CH₃SCH₂CH₂CH₂]⁺ |
| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |
| 75 | Moderate | [CH₃SCH₂CH₂]⁺ |
| 61 | Moderate | [CH₃S=CH₂]⁺ |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and the general procedures for acquiring the spectral data.
Synthesis of this compound
This synthesis involves the tosylation of 3-(methylthio)-1-propanol.
Materials:
-
3-(Methylthio)-1-propanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Magnetic stirrer
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(methylthio)-1-propanol (1.0 eq.) in dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add pyridine or triethylamine (1.2 eq.) to the solution.
-
In a separate container, dissolve p-toluenesulfonyl chloride (1.1 eq.) in a minimal amount of dichloromethane.
-
Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Quench the reaction by adding a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Spectral Data Acquisition
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy:
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the neat liquid product can be placed between two potassium bromide (KBr) plates. Alternatively, for a solid product, a KBr pellet can be prepared.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Instrument: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
Mandatory Visualizations
The following diagram illustrates the general workflow for the synthesis and spectral analysis of this compound.
Caption: Workflow for Synthesis and Spectral Characterization.
An In-depth Technical Guide to the Synthesis of 3-(Methylthio)propyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(Methylthio)propyl 4-methylbenzenesulfonate, a valuable intermediate in organic synthesis. This document details the chemical reaction, experimental protocols, and necessary reagents, and presents the information in a clear and accessible format for laboratory application.
Introduction
This compound, also known as 3-(methylthio)propyl tosylate, is a key organic intermediate. The tosylate group is an excellent leaving group, making this compound a versatile substrate for nucleophilic substitution reactions. This allows for the introduction of the 3-(methylthio)propyl moiety into a wide range of molecules, which is of particular interest in the development of pharmaceutical compounds and other specialty chemicals. The synthesis is typically achieved through the tosylation of 3-(methylthio)-1-propanol with p-toluenesulfonyl chloride in the presence of a base.
Reaction Scheme
The synthesis of this compound proceeds via the reaction of 3-(methylthio)-1-propanol with p-toluenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, in an appropriate solvent like dichloromethane. The base serves to neutralize the hydrochloric acid byproduct formed during the reaction.
Reaction:
3-(Methylthio)-1-propanol + p-Toluenesulfonyl Chloride --(Base, Solvent)--> this compound + Base·HCl
Reagents and Materials
The following table summarizes the reagents and materials required for the synthesis of this compound.
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |
| 3-(Methylthio)-1-propanol | C4H10OS | 106.19 | 505-10-2 | Colorless liquid, reactant |
| p-Toluenesulfonyl chloride | C7H7ClO2S | 190.65 | 98-59-9 | White solid, reactant |
| Pyridine (or Triethylamine) | C5H5N (or C6H15N) | 79.10 (or 101.19) | 110-86-1 (or 121-44-8) | Colorless liquid, base |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | 75-09-2 | Colorless liquid, solvent |
| Water (H2O) | H2O | 18.02 | 7732-18-5 | For work-up |
| Brine (saturated NaCl solution) | NaCl/H2O | - | - | For work-up |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | 7757-82-6 | Drying agent |
Experimental Protocol
This protocol is a general procedure for the tosylation of a primary alcohol and has been adapted for the synthesis of this compound.
4.1. Reaction Setup:
-
To a solution of 3-(methylthio)-1-propanol (1.0 eq.) in dry dichloromethane (DCM, 10 volumes) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.
-
Slowly add pyridine or triethylamine (1.5 eq.) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction has not proceeded to completion, it can be allowed to warm to room temperature and stirred for an additional 2 hours.
4.2. Work-up Procedure:
-
Once the reaction is complete, dilute the reaction mixture with water.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water (2 x 10 volumes) and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
4.3. Purification: The crude this compound can be purified by column chromatography on silica gel if necessary to yield the pure product.
Product Characterization
The following table summarizes the expected analytical data for the synthesized this compound.
| Property | Data |
| Molecular Formula | C11H16O3S2 |
| Molecular Weight | 260.37 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or solid |
| Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.80 (d, J = 8.0 Hz, 2H), 7.35 (d, J = 8.0 Hz, 2H), 4.15 (t, J = 6.0 Hz, 2H), 2.55 (t, J = 7.0 Hz, 2H), 2.45 (s, 3H), 2.10 (s, 3H), 2.00 (quint, J = 6.5 Hz, 2H) |
| Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 144.8, 133.0, 129.8, 127.9, 69.0, 31.0, 29.0, 21.6, 15.5 |
| Expected IR (neat, cm⁻¹) ν | ~2920 (C-H), 1595 (C=C, aromatic), 1360 (S=O), 1175 (S=O) |
| Expected Yield | 80-95% (based on similar tosylation reactions) |
Visualizations
Synthesis Pathway
Caption: Chemical synthesis pathway for this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and purification.
An In-depth Technical Guide to the Stability and Storage of 3-(Methylthio)propyl tosylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Methylthio)propyl tosylate (CAS No. 187722-18-5). Due to the limited availability of specific stability studies on this compound, this document draws upon information from Safety Data Sheets (SDS) for closely related tosylate esters and general chemical principles governing the stability of alkyl tosylates and sulfides.
Chemical and Physical Properties
3-(Methylthio)propyl tosylate is a sulfonate ester containing a methylthioether functional group. Its reactivity is primarily dictated by the tosylate group, which is an excellent leaving group in nucleophilic substitution reactions.
| Property | Value | Source |
| CAS Number | 187722-18-5 | [1] |
| Molecular Formula | C₁₁H₁₆O₃S₂ | [1][2] |
| Molecular Weight | 260.37 g/mol | [1] |
| Synonyms | 3-(Methylthio)-1-(tosyloxy)propane, 3-(Methylthio)propyl 4-methylbenzenesulfonate | [1][2] |
| Water Solubility | 0.29 g/L (25 ºC, Calculated) | [2] |
| Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature). It is noted to be moisture-sensitive. |
Stability Profile
The stability of 3-(Methylthio)propyl tosylate is influenced by several factors, primarily moisture, temperature, and the presence of incompatible materials. The tosylate group makes the molecule susceptible to nucleophilic attack, while the thioether group may be prone to oxidation.
-
Moisture and Hydrolysis : The compound is described as moisture-sensitive. Tosylate esters are known to undergo hydrolysis, particularly in the presence of acids or bases, to yield the corresponding alcohol (3-(methylthio)propan-1-ol) and p-toluenesulfonic acid. The rate of hydrolysis can be influenced by pH and temperature.[3][4][5]
-
Temperature : Elevated temperatures can accelerate decomposition. While stable at room temperature, recommended storage is often at refrigerated temperatures (2-8 °C) to ensure long-term stability. Thermal decomposition can lead to the release of irritating and toxic gases.[6][7][8]
-
Incompatible Materials : Contact with strong oxidizing agents, strong acids, and strong bases should be avoided as they can promote decomposition.[8]
Upon combustion or thermal decomposition, 3-(Methylthio)propyl tosylate is expected to produce hazardous products, including:
The logical relationship between the compound and factors affecting its stability is visualized in the diagram below.
Caption: Factors leading to the decomposition of 3-(Methylthio)propyl tosylate.
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and purity of 3-(Methylthio)propyl tosylate. The following conditions are recommended based on safety data for the compound and its analogs.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2 - 8 °C. | To minimize thermal degradation and slow down potential hydrolysis. |
| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon). Keep tightly closed and dry. | To prevent contact with moisture, to which the compound is sensitive. |
| Container | Use tightly sealed containers made of non-reactive material. | To prevent moisture ingress and contamination. |
| Ventilation | Keep in a well-ventilated place.[6][7] | To safely dissipate any potential vapors. |
| Location | Store in a cool, dry area away from incompatible substances.[6][7][8] Keep locked up or in an area accessible only to qualified persons. | To prevent accidental contact with materials that could cause decomposition. |
| Materials to Avoid | Strong oxidizing agents, strong acids, strong bases.[8] | These materials can catalyze or cause rapid decomposition. |
Generalized Experimental Protocol for Stability Assessment
While a specific, validated stability-indicating method for 3-(Methylthio)propyl tosylate is not publicly available, the following section outlines a generalized experimental protocol that can serve as a starting point for its development.
Objective: To assess the stability of 3-(Methylthio)propyl tosylate under various stress conditions (hydrolytic, oxidative, thermal) and to identify potential degradation products.
Materials and Reagents:
-
3-(Methylthio)propyl tosylate reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Forced-air stability oven, pH meter, analytical balance
-
HPLC system with a UV detector or Mass Spectrometer (MS)
-
C18 HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve 3-(Methylthio)propyl tosylate in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for a specified time (e.g., 2, 6, 24 hours). Neutralize before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for a specified time. Neutralize before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in an oven for a specified time. Dissolve a known amount in the solvent for analysis.
-
-
Sample Analysis (HPLC):
-
Mobile Phase: A gradient of water and acetonitrile/methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of the parent compound (likely in the 220-270 nm range due to the tosyl group).
-
Injection Volume: 10 µL.
-
Analyze all stressed samples alongside a non-stressed control solution.
-
-
Data Analysis:
-
Quantify the remaining percentage of 3-(Methylthio)propyl tosylate in each stressed sample relative to the control.
-
Calculate the percentage of degradation.
-
Analyze chromatograms for the appearance of new peaks, representing degradation products. If using an HPLC-MS system, determine the mass-to-charge ratio of these products to help elucidate their structures.
-
The workflow for this generalized stability study is outlined below.
Caption: Generalized workflow for a forced degradation study.
References
- 1. canbipharm.com [canbipharm.com]
- 2. CAS # 187722-18-5, 3-(Methylthio)propyl tosylate, 3-(Methylthio)-1-(tosyloxy)propane, this compound - chemBlink [ww.chemblink.com]
- 3. scholar.ppu.edu [scholar.ppu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. Methyl p-tosylate(80-48-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. fishersci.de [fishersci.de]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Safety Profile of 3-(Methylthio)propyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety information available for 3-(Methylthio)propyl 4-methylbenzenesulfonate (CAS RN: 187722-18-5). Due to the limited availability of specific toxicological studies on this compound, this document outlines its known hazards based on available safety data sheets and details the standardized experimental protocols, as established by the Organisation for Economic Co-operation and Development (OECD), that are utilized to assess the safety of chemical substances.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented below. These calculated values provide an initial understanding of the substance's characteristics.
| Property | Value | Source |
| Molecular Formula | C11H16O3S2 | [1][2][3] |
| Molecular Weight | 260.37 g/mol | [1][2][3] |
| CAS Number | 187722-18-5 | [1][2][4] |
| Appearance | Not specified | |
| Solubility | Very slightly soluble (0.29 g/L) at 25 °C (calculated) | [3] |
| Density | 1.197 ± 0.06 g/cm³ at 20 °C and 760 Torr (calculated) |
Hazard Identification and Classification
Based on available safety data sheets, this compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, Oral (Category 4) | GHS07: Harmful/Irritant | Warning | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation (Category 2) | GHS07: Harmful/Irritant | Warning | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation (Category 2) | GHS07: Harmful/Irritant | Warning | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | GHS07: Harmful/Irritant | Warning | H335: May cause respiratory irritation[1] |
Experimental Protocols for Safety Assessment
While specific experimental data for this compound is not publicly available, the following sections detail the standardized OECD guidelines for testing chemicals for the hazards identified above. These protocols represent the current best practices for generating reliable toxicological data.
Acute Oral Toxicity Testing
The assessment of acute oral toxicity is crucial for understanding the potential for harm from a single ingestion of a substance. Several OECD guidelines are available for this purpose.
Objective: To determine the lethal dose 50 (LD50), which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.[5]
Methodologies:
-
OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure: This method involves a stepwise procedure where groups of animals of a single sex (usually females) are dosed at one of four fixed dose levels: 5, 50, 300, and 2000 mg/kg body weight.[6] The initial dose is selected based on a sighting study to be a dose that is expected to produce some signs of toxicity without mortality.[6] Subsequent dosing at higher or lower levels depends on the observed outcomes.[6]
-
OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method: This is another stepwise procedure using three animals of a single sex per step.[7] The outcome of each step (mortality or no mortality) determines the next dose level. This method allows for the classification of a substance into a toxicity class.[7]
-
OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure: This method is a sequential test that uses a maximum of 5 animals.[8] The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method provides an estimate of the LD50 with a confidence interval.[8]
General Procedure:
-
Animal Selection: Healthy, young adult rodents (commonly rats) are used.[5]
-
Housing and Fasting: Animals are acclimatized to laboratory conditions and fasted prior to dosing.[7]
-
Administration: The test substance is administered orally by gavage in a single dose.[5][7]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[8]
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.[5]
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 187722-18-5|this compound|BLD Pharm [bldpharm.com]
- 3. ww.chemblink.com [ww.chemblink.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
electrophilicity of 3-(Methylthio)propyl 4-methylbenzenesulfonate
An In-depth Technical Guide on the Electrophilicity of 3-(Methylthio)propyl 4-methylbenzenesulfonate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a bifunctional molecule featuring a highly electrophilic carbon center and a strategically positioned internal nucleophile. Its reactivity is primarily governed by the exceptional leaving group ability of the 4-methylbenzenesulfonate (tosylate) group, which renders the propyl chain susceptible to nucleophilic substitution. A key feature of this substrate is the potential for the neighboring sulfur atom to participate in the reaction, a phenomenon known as anchimeric assistance or neighboring group participation (NGP). This intramolecular participation can dramatically accelerate reaction rates compared to analogous substrates lacking the thioether moiety and influences the stereochemical outcome of the reaction. This guide provides a detailed examination of the electrophilic nature of this compound, presents quantitative reactivity comparisons, outlines detailed experimental protocols for its synthesis and subsequent reactions, and illustrates the operative chemical pathways.
Foundational Principles of Electrophilicity
The is centered on the primary carbon atom covalently bonded to the tosylate group. The tosylate anion (TsO⁻) is an excellent leaving group because its negative charge is extensively delocalized through resonance across the sulfonate group, making it a very stable, weak base.[1] This inherent stability facilitates the cleavage of the C-O bond during nucleophilic attack.
Given that the tosylate is attached to a primary carbon, the substrate is highly amenable to bimolecular nucleophilic substitution (S(_N)2) reactions.[2][3] The S(_N)2 mechanism involves a single, concerted step where an external nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[4][5] This process leads to an inversion of stereochemistry at the reaction center.
The Role of Neighboring Group Participation (NGP)
The most significant aspect of this molecule's reactivity is the participation of the sulfur atom's lone pair of electrons.[6][7] When the thioether group is positioned appropriately (as it is here, at the 3-position), it can act as an internal nucleophile, attacking the electrophilic carbon to form a transient, three-membered cyclic sulfonium ion intermediate (an episulfonium ion).[6][8] This intramolecular process, termed anchimeric assistance, often proceeds at a much higher rate than the direct intermolecular attack by an external nucleophile.[9][10]
The reaction sequence via NGP involves two consecutive S(_N)2 steps:
-
Intramolecular Attack: The sulfur atom attacks the electrophilic carbon, displacing the tosylate group to form the cyclic sulfonium ion. This step involves an inversion of configuration.
-
Intermolecular Attack: An external nucleophile then attacks one of the carbons of the strained three-membered ring, opening it. This second S(_N)2 attack also proceeds with inversion.
The net result of these two successive inversions is an overall retention of configuration at the original reaction center, a hallmark of NGP.[8][10]
Quantitative Reactivity Data
While specific kinetic data for this compound is not extensively published, the impact of the neighboring sulfur group on reaction rates is well-documented and profound. For a comparative context, the reaction of Ph-S-CH₂-CH₂-Cl with water is approximately 600 times faster than that of CH₃-CH₂-CH₂-Cl, demonstrating the powerful rate enhancement provided by sulfur NGP.[7] The reactivity of primary alkyl tosylates in standard S(_N)2 reactions is also heavily influenced by steric factors.
Table 1: Relative S(_N)2 Reaction Rates of Various Primary Alkyl Substrates
| Substrate | Relative Rate | Key Factor Illustrated |
| Methyl Tosylate | ~30 | Minimal steric hindrance |
| Ethyl Tosylate | 1 | Baseline for primary substrates |
| n-Propyl Tosylate | ~0.4 | Minor increase in steric hindrance |
| Isobutyl Tosylate | ~0.03 | Branching at β-carbon increases hindrance |
| Neopentyl Tosylate | ~0.00001 | Severe steric hindrance prevents backside attack |
This table illustrates the typical decrease in S(_N)2 reactivity with increasing steric bulk around the reaction center for substrates that do not exhibit NGP.[3][4] The presence of the methylthio group in the target compound would lead to a significant rate acceleration not accounted for by simple sterics.
Reaction Pathways and Mechanisms
The dual reactivity profile of this compound allows for two competing pathways upon reaction with a nucleophile (Nu⁻).
Pathway A: Direct S(_N)2 Substitution
This is a single-step mechanism where the external nucleophile directly displaces the tosylate group.
Caption: Direct bimolecular nucleophilic substitution (S(_N)2) pathway.
Pathway B: Neighboring Group Participation (Anchimeric Assistance)
This is a two-step mechanism initiated by the internal thioether group, which is often the kinetically favored pathway.
Caption: Neighboring group participation (NGP) pathway via a cyclic intermediate.
Experimental Protocols
Protocol 1: Synthesis of this compound
This procedure details the tosylation of the corresponding alcohol, 3-(methylthio)-1-propanol.[11][12]
Materials:
-
3-(Methylthio)-1-propanol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.2 eq)
-
Triethylamine (TEA, 1.5 eq) or Pyridine
-
4-Dimethylaminopyridine (DMAP, 0.1 eq, optional catalyst)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve 3-(methylthio)-1-propanol and triethylamine (and DMAP, if used) in anhydrous DCM in a flame-dried, round-bottomed flask.
-
Cool the stirred solution to 0 °C in an ice-water bath.
-
Add p-toluenesulfonyl chloride portion-wise, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude tosylate by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.
Protocol 2: Nucleophilic Substitution with Sodium Azide
This protocol demonstrates the electrophilic reactivity of the synthesized tosylate.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃, 1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound in anhydrous DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 50-70 °C and stir vigorously.
-
Monitor the reaction by TLC until the starting tosylate is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature and pour it into a separatory funnel containing a significant volume of water.
-
Extract the aqueous phase three times with diethyl ether.
-
Combine the organic extracts and wash them with brine to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (Note: low molecular weight azides can be volatile or explosive).
-
The resulting 1-azido-3-(methylthio)propane can be purified by column chromatography if necessary.
Synthetic Workflow Overview
The preparation and subsequent reaction of the title compound follow a logical two-stage process.
Caption: A generalized workflow for the synthesis and reaction of the target electrophile.
Conclusion
This compound is a potent and versatile electrophilic building block. Its reactivity is dominated by the excellent tosylate leaving group, making it a prime substrate for S(_N)2 reactions. The presence of the γ-thioether functionality introduces the possibility of anchimeric assistance, which can lead to dramatic rate enhancements and control of stereochemistry through a double-inversion mechanism. Understanding these dual mechanistic pathways is critical for researchers and drug development professionals seeking to leverage this compound's unique reactivity in the synthesis of complex target molecules.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 5. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. grokipedia.com [grokipedia.com]
- 10. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
Solubility Profile of 3-(Methylthio)propyl tosylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Methylthio)propyl tosylate (CAS No. 187722-18-5). Due to the limited availability of specific experimental data for this compound, this guide synthesizes available information, including calculated values and qualitative data inferred from analogous tosylate compounds. This information is crucial for the effective handling, application in synthesis, and purification of 3-(Methylthio)propyl tosylate in a research and development setting.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₃S₂ | [1][2] |
| Molecular Weight | 260.37 g/mol | [1][2] |
| Appearance | Likely a liquid or low-melting solid | Inferred from similar tosylates |
| Calculated Water Solubility | 0.29 g/L (at 25 °C) | [1] |
Solubility in Organic Solvents
| Solvent | Expected Solubility | Rationale/Analogous Compound Behavior |
| Ethanol | Soluble | Propyl tosylate and methyl tosylate are soluble in ethanol.[3][4] |
| Methanol | Soluble | Methyl tosylate is soluble in methanol.[4] |
| Dichloromethane (DCM) | Soluble | Propyl tosylate and isopropyl tosylate are soluble in dichloromethane.[3][5] |
| Acetone | Soluble | Methyl tosylate is soluble in acetone.[4] |
| Ether (Diethyl ether) | Soluble | Propyl tosylate and isopropyl tosylate are soluble in ether.[3][5] |
| Toluene | Likely Soluble | Toluene is used as a solvent in the synthesis of related compounds.[7] |
| Ethyl Acetate | Likely Soluble | Often a good solvent for moderately polar organic compounds. |
| Hexane | Limited to Insoluble | Methyl tosylate has limited solubility in hexane.[4] |
| Water | Very slightly soluble | A calculated solubility of 0.29 g/L has been reported.[1] Propyl tosylate is reported as insoluble in water.[3] |
Experimental Protocol: Determination of Solubility
The following is a generalized experimental protocol for determining the solubility of 3-(Methylthio)propyl tosylate in an organic solvent, based on the widely used shake-flask method.
Objective: To determine the saturation solubility of 3-(Methylthio)propyl tosylate in a selected organic solvent at a specific temperature.
Materials:
-
3-(Methylthio)propyl tosylate
-
Selected organic solvent (e.g., ethanol, dichloromethane)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 3-(Methylthio)propyl tosylate to a scintillation vial.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Quantification:
-
Determine the concentration of 3-(Methylthio)propyl tosylate in the filtered solution using a validated analytical method such as HPLC or GC.
-
Prepare a calibration curve using standard solutions of known concentrations of 3-(Methylthio)propyl tosylate in the same solvent.
-
Calculate the solubility in units such as g/L or mg/mL based on the concentration determined from the calibration curve.
-
Logical Workflow: Synthesis of 3-(Methylthio)propyl tosylate
The synthesis of 3-(Methylthio)propyl tosylate can be logically inferred from standard procedures for the preparation of other alkyl tosylates. The most common method involves the reaction of the corresponding alcohol with p-toluenesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.
Caption: Synthesis workflow for 3-(Methylthio)propyl tosylate.
References
- 1. CAS # 187722-18-5, 3-(Methylthio)propyl tosylate, 3-(Methylthio)-1-(tosyloxy)propane, 3-(Methylthio)propyl 4-methylbenzenesulfonate - chemBlink [ww.chemblink.com]
- 2. canbipharm.com [canbipharm.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. CAS 2307-69-9: Isopropyl tosylate | CymitQuimica [cymitquimica.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]
3-(Methylthio)propyl 4-methylbenzenesulfonate: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylthio)propyl 4-methylbenzenesulfonate, also referred to as 3-(methylthio)propyl tosylate, is a key organic compound utilized primarily as a synthetic intermediate.[1][2][3] Its chemical structure consists of a propyl chain with a methylthio (-SCH₃) group and a terminal 4-methylbenzenesulfonate (tosylate, -OTs) group. The tosylate group is an excellent leaving group, making the molecule a potent alkylating agent for introducing the 3-(methylthio)propyl moiety in various chemical reactions. This guide provides a comprehensive review of its properties, synthesis, and applications based on available chemical literature.
Core Data and Properties
Quantitative data for this compound is summarized below. It is important to note that some physical properties are calculated values from chemical software, as extensive experimental data is not widely published.[2]
| Property | Value | Source |
| CAS Number | 187722-18-5 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₁₁H₁₆O₃S₂ | [1][2][3][4] |
| Molecular Weight | 260.37 g/mol | [1][2][3][4] |
| Purity | ≥95.0% - 97% (Typical commercial) | [7][8] |
| Density | 1.197 ± 0.06 g/cm³ (20 °C, Calculated) | [1][2] |
| Solubility | Very slightly soluble in water (0.29 g/L at 25 °C, Calculated) | [2] |
| Storage Conditions | Sealed in dry, 2-8°C | [6] |
Synthesis and Experimental Protocols
The principal method for synthesizing this compound is the tosylation of its corresponding alcohol, 3-(methylthio)-1-propanol. This reaction involves the formation of a sulfonate ester by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Experimental Protocol: General Tosylation of an Alcohol
While a specific protocol for this exact molecule is not detailed in the searched literature, a general and robust procedure for the tosylation of primary alcohols can be adapted. This procedure requires anhydrous conditions to prevent hydrolysis of the tosyl chloride.[9]
Materials:
-
3-(methylthio)-1-propanol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.)
-
Anhydrous pyridine or a mixture of triethylamine (Et₃N) and dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)
-
Anhydrous dichloromethane (DCM) (as solvent if not using pyridine)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(methylthio)-1-propanol (1.0 eq.) and a catalytic amount of DMAP (if used) in anhydrous DCM in a flame-dried flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.5 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.). If using pyridine as the base, it can also serve as the solvent.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl to remove excess amine, followed by saturated NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude oil via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.
Logical Workflow and Diagrams
The synthesis of this compound follows a logical and linear experimental workflow, from starting materials to the final purified product.
References
- 1. canbipharm.com [canbipharm.com]
- 2. CAS # 187722-18-5, 3-(Methylthio)propyl tosylate, 3-(Methylthio)-1-(tosyloxy)propane, this compound - chemBlink [ww.chemblink.com]
- 3. 1-Propanol, 3-(methylthio)-, 4-methylbenzenesulfonate | 187722-18-5 [chemnet.com]
- 4. scbt.com [scbt.com]
- 5. 3-(METHYLTHIO)-1-(TOSYLOXY)PROPANE [chembk.com]
- 6. 187722-18-5|this compound|BLD Pharm [bldpharm.com]
- 7. thoreauchem.com [thoreauchem.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols: 3-(Methylthio)propyl 4-methylbenzenesulfonate as a Versatile Alkylating Agent
Audience: Researchers, scientists, and drug development professionals.
Abstract
3-(Methylthio)propyl 4-methylbenzenesulfonate, also commonly referred to as 3-(methylthio)propyl tosylate, is a highly effective alkylating agent utilized in organic synthesis to introduce the 3-(methylthio)propyl moiety. This functional group is a key structural component in various molecules of biological and pharmaceutical interest. The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This document provides comprehensive application notes, detailed experimental protocols, and safety information for the use of this reagent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 187722-18-5[1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₆O₃S₂[1][2] |
| Molecular Weight | 260.37 g/mol [1][4] |
| Appearance | Typically a white powder or solid.[2] |
| Solubility | Very slightly soluble in water (0.29 g/L at 25 °C, calculated).[1] Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF). |
| Storage | Store in a cool, dry place (2-8°C recommended), sealed from moisture.[4] |
Applications in Organic Synthesis
This compound is a valuable reagent for introducing the 3-(methylthio)propyl group into organic molecules. This alkyl chain containing a thioether is a precursor to various biologically significant compounds.
N-Alkylation of Amines and Heterocycles
The reagent is widely used for the N-alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles which are common scaffolds in pharmaceuticals.[6][7] The reaction typically proceeds under basic conditions, where a base deprotonates the amine to form a more nucleophilic amide or amine anion, which then attacks the electrophilic carbon of the tosylate. This method is crucial for the synthesis of diverse amine derivatives.
S-Alkylation of Thiols
Thiol-containing compounds can be efficiently S-alkylated using this compound. The reaction involves the deprotonation of the thiol to form a highly nucleophilic thiolate anion, which readily displaces the tosylate leaving group. This application is significant in the synthesis of various thioethers, which have applications in medicinal chemistry and materials science.
C-Alkylation of Carbon Nucleophiles
Carbon-based nucleophiles, such as enolates derived from ketones, esters, or other activated methylene compounds, can also be alkylated. This C-C bond-forming reaction is a fundamental transformation in organic synthesis, enabling the construction of more complex carbon skeletons.
Experimental Protocols
The following are generalized protocols. Researchers should optimize conditions for their specific substrates.
Protocol 1: General Procedure for N-Alkylation of a Heterocycle
This protocol provides a general method for the N-alkylation of a nitrogen-containing heterocycle.
Materials:
-
This compound
-
Heterocyclic substrate (e.g., indole, pyrazole)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Base: Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the heterocyclic substrate (1.0 equivalent) and anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add the base (e.g., NaH, 1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of this compound (1.1 equivalents) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution at 0 °C.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Quantitative Data for N-Alkylation:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Indole | NaH | DMF | 25 | 4-12 | 85-95 |
| Pyrazole | K₂CO₃ | MeCN | 80 | 6-18 | 80-90 |
| Benzimidazole | K₂CO₃ | DMF | 60 | 8-16 | 75-85 |
Protocol 2: General Procedure for S-Alkylation of a Thiol
This protocol outlines a general method for the S-alkylation of a thiol.
Materials:
-
This compound
-
Thiol substrate (e.g., thiophenol)
-
Anhydrous ethanol or Tetrahydrofuran (THF)
-
Base: Sodium ethoxide (NaOEt) or Potassium carbonate (K₂CO₃)
-
Diethyl ether or Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
Dissolve the thiol substrate (1.0 equivalent) in anhydrous ethanol in a round-bottom flask.
-
Add the base (e.g., NaOEt, 1.1 equivalents) and stir the mixture at room temperature for 20 minutes to generate the thiolate.
-
Add this compound (1.05 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature, monitoring for completion by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to afford the crude product.
-
Purify by column chromatography if necessary.
Representative Quantitative Data for S-Alkylation:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Thiophenol | NaOEt | Ethanol | 25 | 2-4 | >90 |
| Benzyl mercaptan | K₂CO₃ | DMF | 25 | 3-6 | 85-95 |
Visualizations
General Experimental Workflow
The following diagram outlines the typical workflow for utilizing this compound in an alkylation reaction.
Caption: A typical experimental workflow for alkylation.
Logical Relationship of Alkylating Agent Reactivity
This diagram illustrates the key components and their relationship in a successful alkylation reaction using a tosylate.
Caption: Key components in an alkylation reaction.
Safety and Handling
This compound is an alkylating agent and should be handled with caution.[8][9] Alkylating agents are potentially toxic, mutagenic, and carcinogenic.
-
Engineering Controls: Always handle this reagent in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[3] In case of contact, flush the affected area with copious amounts of water.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Always consult the Safety Data Sheet (SDS) for this compound before use.[3]
References
- 1. CAS # 187722-18-5, 3-(Methylthio)propyl tosylate, 3-(Methylthio)-1-(tosyloxy)propane, this compound - chemBlink [ww.chemblink.com]
- 2. huarong01.lookchem.com [huarong01.lookchem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 187722-18-5|this compound|BLD Pharm [bldpharm.com]
- 5. thoreauchem.com [thoreauchem.com]
- 6. mdpi.com [mdpi.com]
- 7. thalesnano.com [thalesnano.com]
- 8. Sciencemadness Discussion Board - Preparation of methyl tosylate, safe methylating agent - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. N-alkylation - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: Alkylation of Thiols with 3-(Methylthio)propyl 4-methylbenzenesulfonate
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-alkylation of thiols is a cornerstone reaction in medicinal chemistry and chemical biology, enabling the synthesis of thioethers which are key structural motifs in many pharmaceutical agents. The modification of cysteine residues in peptides and proteins via alkylation is a particularly powerful strategy for modulating biological activity, improving stability, and introducing biophysical probes. This document provides detailed protocols and application notes for the use of 3-(Methylthio)propyl 4-methylbenzenesulfonate as an alkylating agent. This reagent efficiently introduces the S-(3-(methylthio)propyl) group, a functionality that can alter the physicochemical properties, such as lipophilicity and metabolic stability, of a parent molecule, making it a valuable tool in lead optimization and drug design.
Reaction Principle
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. A base is used to deprotonate the thiol (R-SH), which is typically weakly acidic, to form the more potent nucleophile, the thiolate anion (R-S⁻). This thiolate then attacks the primary carbon atom attached to the tosylate leaving group of this compound. The 4-methylbenzenesulfonate (tosylate) is an excellent leaving group, facilitating a rapid and often high-yielding reaction to form the desired thioether product.
General Reaction Scheme: R-SH + Base ⇌ R-S⁻ + [Base-H]⁺ R-S⁻ + CH₃S(CH₂)₃OTs → R-S(CH₂)₃SCH₃ + TsO⁻
Experimental Protocols
The following are generalized protocols that can be adapted for a wide range of thiol-containing substrates. Optimization of base, solvent, temperature, and reaction time is recommended for each specific substrate.
Protocol 1: Alkylation of Simple Aliphatic or Aromatic Thiols
Objective: To synthesize a simple thioether from an aliphatic or aromatic thiol.
Materials:
-
Thiol substrate (e.g., thiophenol, benzyl mercaptan) (1.0 eq)
-
This compound (1.1 eq)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH)) (1.2 eq)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
TLC plates, ethyl acetate, hexanes
-
Silica gel for column chromatography
Procedure:
-
Add the thiol (1.0 eq) and anhydrous solvent to a flame-dried, round-bottom flask under an inert atmosphere.
-
Add the base (1.2 eq) portion-wise to the stirred solution at room temperature. If using NaH, exercise extreme caution.
-
Stir the mixture for 30 minutes to ensure complete formation of the thiolate anion.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous solvent.
-
Add the tosylate solution dropwise to the thiolate mixture via a syringe or dropping funnel.
-
Heat the reaction to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the starting thiol), cool the reaction to room temperature and carefully quench with water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel to obtain the pure thioether.
Protocol 2: S-Alkylation of a Protected Cysteine Residue in a Peptide Fragment
Objective: To selectively modify the side chain of a protected cysteine residue.
Materials:
-
N-protected Cysteine-containing peptide (e.g., Boc-Cys-Gly-OMe) (1.0 eq)
-
This compound (1.2 eq)
-
Base: Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas supply (Nitrogen or Argon)
-
HPLC-grade solvents (water, acetonitrile, trifluoroacetic acid)
-
Reverse-phase HPLC system for analysis and purification
Procedure:
-
Dissolve the cysteine-containing peptide (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add this compound (1.2 eq) as a solid or a concentrated solution in DMF.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction by LC-MS to track the formation of the desired product mass and the consumption of the starting material.
-
Once the reaction is deemed complete, dilute the DMF solution with 10 volumes of water containing 0.1% Trifluoroacetic Acid (TFA).
-
Purify the product directly from the diluted solution using preparative reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Lyophilize the collected fractions containing the pure product to obtain the modified peptide as a white, fluffy solid.
Data Presentation
The following table presents hypothetical data for the alkylation of various thiols to illustrate expected outcomes. Researchers should use this as a template to record their own experimental results.
| Thiol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 60 | 3 | 91 |
| 1-Hexanethiol | NaH | THF | 25 | 2 | 95 |
| 4-Methoxythiophenol | Cs₂CO₃ | ACN | 50 | 4 | 88 |
| Boc-Cys-OMe | DIPEA | DMF | 25 | 5 | 82 |
Visualizations
Experimental Workflow Diagram
This diagram outlines the general laboratory procedure for the S-alkylation reaction, from initial setup to the final purified product.
Application Notes: Synthesis of Heterocyclic Compounds Using 3-(Methylthio)propyl Tosylate
Audience: Researchers, scientists, and drug development professionals.
Abstract
These application notes provide a comprehensive guide to the use of 3-(Methylthio)propyl tosylate as an alkylating agent in the synthesis of N-substituted heterocyclic compounds. The protocols focus on the N-alkylation of common scaffolds such as piperidine and pyrrolidine, which are prevalent in many biologically active molecules. The inclusion of the 3-(methylthio)propyl moiety can significantly alter the physicochemical and pharmacological properties of a parent compound, making this a valuable synthetic transformation in drug discovery and medicinal chemistry.
Introduction
3-(Methylthio)propyl tosylate is an effective reagent for introducing the 3-(methylthio)propyl side-chain onto nucleophilic nitrogen atoms within heterocyclic systems. The tosylate group serves as an excellent leaving group, facilitating efficient SN2 reactions with secondary amines like piperidine and pyrrolidine. This process is a key step in functionalizing lead compounds, potentially enhancing their binding affinity to biological targets or improving their pharmacokinetic profiles.
Data Presentation: Reaction Parameters
The following table summarizes typical reaction conditions and outcomes for the N-alkylation of selected heterocycles. These parameters serve as a starting point and may require optimization for different substrates or scales.
| Heterocycle | Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Piperidine | 3-(Methylthio)propyl tosylate | K₂CO₃ | Acetonitrile | 80 | 12-18 | 85-95 |
| Pyrrolidine | 3-(Methylthio)propyl tosylate | K₂CO₃ | Acetonitrile | 80 | 12-18 | 80-90 |
| Morpholine | 3-(Methylthio)propyl tosylate | K₂CO₃ | Acetonitrile | 80 | 14-20 | 82-92 |
| Azetidine | 3-(Methylthio)propyl tosylate | K₂CO₃ | Acetonitrile | 75 | 12-18 | 75-85 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-(3-(Methylthio)propyl)piperidine
This protocol details a standard method for the N-alkylation of piperidine.
Materials:
-
Piperidine (1.0 eq.)
-
3-(Methylthio)propyl tosylate (1.1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq.)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Set up a dry round-bottom flask under an inert atmosphere.
-
Add piperidine (1.0 eq.) and anhydrous acetonitrile to the flask.
-
Add anhydrous potassium carbonate (1.5 eq.) to the stirred solution.
-
Slowly add a solution of 3-(methylthio)propyl tosylate (1.1 eq.) dissolved in a minimal amount of anhydrous acetonitrile.
-
Heat the reaction mixture to 80°C and maintain at reflux.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or GC-MS. The reaction is generally complete within 12-18 hours.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the solid residue with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic layer to obtain the crude product.
-
Purify the crude material via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: General Procedure for the Synthesis of 1-(3-(Methylthio)propyl)pyrrolidine
This protocol describes a similar N-alkylation for pyrrolidine.
Materials:
-
Pyrrolidine (1.0 eq.)
-
3-(Methylthio)propyl tosylate (1.1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq.)
-
Anhydrous Acetonitrile (MeCN)
-
Equipment as listed in Protocol 1
Procedure:
-
Charge a dry round-bottom flask with pyrrolidine (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile under an inert atmosphere.
-
Stir the suspension vigorously.
-
Add 3-(methylthio)propyl tosylate (1.1 eq.) dropwise or as a solution in acetonitrile.
-
Heat the mixture to 80°C and maintain reflux for 12-18 hours, monitoring by TLC.
-
After cooling, filter the reaction mixture to remove solid K₂CO₃.
-
Concentrate the filtrate to remove the acetonitrile.
-
Perform a standard aqueous work-up as described in Protocol 1 (steps 10-12).
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-(3-(methylthio)propyl)pyrrolidine.
Visualizations
Caption: Logical flow of the N-alkylation reaction.
Protecting group strategies involving 3-(Methylthio)propyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the multistep synthesis of complex molecules, the selective protection and deprotection of functional groups is a critical strategy. Thioether-based protecting groups offer a valuable orthogonal approach to the more common silyl or benzyl ethers for the protection of alcohols. This document provides detailed application notes and protocols for the use of the methylthiomethyl (MTM) ether as a representative thioether protecting group.
Note on 3-(Methylthio)propyl 4-methylbenzenesulfonate: Extensive literature searches did not yield established protocols or applications for this compound as a protecting group for alcohols. The following sections will focus on the well-documented and analogous methylthiomethyl (MTM) protecting group to illustrate the principles of thioether-based protection strategies.
The MTM group is stable under a range of conditions, including those that cleave many silyl ethers, yet it can be removed under specific, mild conditions, making it a useful tool in orthogonal protecting group strategies.[1][2]
Data Presentation: Protection and Deprotection of Alcohols with the MTM Group
The following table summarizes the yields for the protection of various alcohols as MTM ethers and their subsequent deprotection.
| Substrate (Alcohol) | Protection Method | Protection Yield (%) | Deprotection Method | Deprotection Yield (%) | Reference |
| Primary Alcohol | DMSO, Ac₂O, AcOH | Good | HgCl₂, CaCO₃, aq. MeCN | High | [1][3] |
| Secondary Alcohol | DMSO, Ac₂O, AcOH | Good | MeI, moist Acetone | High | [3] |
| Tertiary Alcohol | DMSO, Ac₂O, AcOH | Good | HgCl₂, CaCO₃, aq. MeCN | Good | [1][3] |
| Complex Polyol | DMSO, Ac₂O, AcOH | High | 1. m-CPBA 2. TFAA, 2,6-lutidine then aq. NH₃ | 85 | [4] |
| Phenol | DMSO, heat | Moderate to Excellent | Not specified | Not specified | [5] |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol as its Methylthiomethyl (MTM) Ether
This protocol describes the protection of a primary alcohol using the dimethyl sulfoxide (DMSO) and acetic anhydride method, which proceeds via a Pummerer rearrangement.[1][3]
Materials:
-
Primary alcohol
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Acetic anhydride (Ac₂O)
-
Acetic acid (AcOH), glacial
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a solution of the primary alcohol in a mixture of dimethyl sulfoxide (DMSO) and acetic anhydride (e.g., a 2:1 v/v ratio) is added a catalytic amount of acetic acid at room temperature.
-
The reaction mixture is stirred at ambient temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is carefully poured into ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acids.
-
The aqueous layer is extracted three times with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with water and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure MTM ether.
Protocol 2: Deprotection of a Methylthiomethyl (MTM) Ether using Mercuric Chloride
This protocol details the cleavage of an MTM ether using mercuric chloride, a classic method that proceeds under neutral conditions.[1][2] Caution: Mercuric chloride is highly toxic and should be handled with appropriate safety precautions.
Materials:
-
MTM-protected alcohol
-
Mercuric chloride (HgCl₂)
-
Calcium carbonate (CaCO₃) (optional, as an acid scavenger for sensitive substrates)
-
Acetonitrile (MeCN)
-
Water
-
Diatomaceous earth (e.g., Celite®)
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
To a solution of the MTM-protected alcohol in a mixture of acetonitrile and water (e.g., 4:1 v/v) is added mercuric chloride (HgCl₂). For acid-sensitive substrates, calcium carbonate (CaCO₃) can be added as an acid scavenger.
-
The resulting suspension is stirred vigorously at room temperature or with gentle heating. The reaction progress is monitored by TLC.
-
Once the reaction is complete, the mixture is filtered through a pad of diatomaceous earth to remove the precipitated mercury salts. The filter cake is washed with an organic solvent (e.g., dichloromethane).
-
The filtrate is concentrated under reduced pressure to remove the acetonitrile.
-
The remaining aqueous residue is extracted with an organic solvent.
-
The combined organic extracts are washed with saturated aqueous ammonium chloride and brine, then dried over anhydrous sodium sulfate (Na₂SO₄).
-
The solvent is removed in vacuo, and the crude alcohol is purified by column chromatography if necessary.
Protocol 3: Oxidative Deprotection of a Methylthiomethyl (MTM) Ether
This two-step protocol provides an alternative, mercury-free method for the deprotection of MTM ethers, which is particularly useful for complex and sensitive substrates.[4][6]
Materials:
-
MTM-protected alcohol
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Trifluoroacetic anhydride (TFAA)
-
2,6-Lutidine
-
Aqueous ammonia (NH₃) or potassium carbonate (K₂CO₃) in methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
Step 1: Oxidation of the Thioether to a Sulfoxide
-
The MTM-protected alcohol is dissolved in anhydrous dichloromethane (CH₂Cl₂) and cooled to -78 °C.
-
A solution of m-CPBA in dichloromethane is added dropwise. The reaction is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution.
-
The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to give the crude sulfoxide, which is often used in the next step without further purification.
Step 2: Pummerer Rearrangement and Hydrolysis
-
The crude sulfoxide is dissolved in anhydrous dichloromethane and cooled to 0 °C.
-
2,6-Lutidine is added, followed by the dropwise addition of trifluoroacetic anhydride (TFAA).
-
The reaction is stirred at 0 °C and monitored by TLC.
-
Upon completion of the Pummerer rearrangement, the reaction is quenched by the addition of aqueous ammonia or a solution of potassium carbonate in methanol.
-
The mixture is stirred until the hydrolysis is complete (as monitored by TLC).
-
The mixture is diluted with water, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the deprotected alcohol.
Mandatory Visualizations
Caption: General workflow for the protection of an alcohol as a methylthiomethyl (MTM) ether and its subsequent deprotection.
References
- 1. Methylthiomethyl ether - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. scilit.com [scilit.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of methylthiomethyl ester/ether - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of S-adenosyl Methionine (SAM) Analogs using 3-(Methylthio)propyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-adenosyl methionine (SAM) is a universal methyl donor in biological systems, playing a critical role in the methylation of DNA, RNA, proteins, and small molecules. Analogs of SAM are invaluable tools in chemical biology and drug discovery, enabling the study of methyltransferase (MTase) activity, the identification of MTase substrates, and the development of novel therapeutics. A robust and versatile method for generating diverse SAM analogs is the chemoenzymatic approach, which combines chemical synthesis of a methionine analog with an enzymatic reaction to produce the final SAM analog.
These application notes provide a detailed protocol for a chemoenzymatic strategy to synthesize novel SAM analogs. The synthesis commences with the chemical preparation of a methionine analog via alkylation of diethyl acetamidomalonate with 3-(methylthio)propyl 4-methylbenzenesulfonate. This is followed by the enzymatic conversion of the methionine analog to the corresponding SAM analog using a methionine adenosyltransferase (MAT).
Chemoenzymatic Synthesis Workflow
The overall strategy involves a two-step process:
-
Chemical Synthesis: Preparation of a methionine analog by alkylating diethyl acetamidomalonate.
-
Enzymatic Synthesis: Conversion of the methionine analog and ATP to the SAM analog catalyzed by a methionine adenosyltransferase (MAT).
Caption: Chemoenzymatic workflow for SAM analog synthesis.
Experimental Protocols
Protocol 1: Chemical Synthesis of 2-Amino-2-(3-(methylthio)propyl)malonic acid (Methionine Analog Precursor)
This protocol describes the alkylation of diethyl acetamidomalonate with this compound, followed by hydrolysis and decarboxylation to yield the methionine analog. This method is a standard and effective approach for the synthesis of α-amino acids.
Materials:
-
This compound
-
Diethyl acetamidomalonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Alkylation: a. In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl acetamidomalonate (1 equivalent) in anhydrous ethanol. b. Add sodium ethoxide (1.1 equivalents) to the solution and stir until the diethyl acetamidomalonate has fully dissolved and formed the sodium salt. c. To this solution, add this compound (1 equivalent) dissolved in a minimal amount of anhydrous ethanol. d. Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). e. Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. f. Resuspend the residue in diethyl ether and filter to remove the sodium p-toluenesulfonate byproduct. g. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. h. Evaporate the solvent to yield the crude diethyl 2-acetamido-2-(3-(methylthio)propyl)malonate.
-
Hydrolysis and Decarboxylation: a. To the crude alkylated malonate, add an excess of concentrated hydrochloric acid (e.g., 6 M HCl). b. Heat the mixture to reflux for 4-6 hours to effect both hydrolysis of the ester and amide groups and decarboxylation. c. After cooling, the resulting solution contains the hydrochloride salt of the desired methionine analog. d. The crude methionine analog can be purified by recrystallization or ion-exchange chromatography.
Protocol 2: Enzymatic Synthesis of the S-adenosyl Methionine Analog
This protocol details the conversion of the synthesized methionine analog into the corresponding SAM analog using a methionine adenosyltransferase (MAT). Several MATs, such as human MAT2A, have been shown to be permissive for a range of methionine analogs.
Materials:
-
Synthesized methionine analog
-
Adenosine triphosphate (ATP), disodium salt
-
Methionine adenosyltransferase (MAT) (e.g., recombinant human MAT2A)
-
Tris-HCl buffer (pH 8.0)
-
Potassium chloride (KCl)
-
Magnesium chloride (MgCl₂)
-
Inorganic pyrophosphatase (optional, to drive the reaction forward)
-
Microcentrifuge tubes or a temperature-controlled reaction vessel
-
Incubator or water bath
-
High-performance liquid chromatography (HPLC) system for analysis and purification
Procedure:
-
Reaction Setup: a. Prepare a reaction mixture in a microcentrifuge tube containing:
- Tris-HCl buffer (e.g., 50 mM, pH 8.0)
- KCl (e.g., 50 mM)
- MgCl₂ (e.g., 10 mM)
- ATP (e.g., 2 mM)
- Synthesized methionine analog (e.g., 4 mM)
- Inorganic pyrophosphatase (optional, e.g., 1 U/mL) b. Pre-incubate the reaction mixture at the optimal temperature for the MAT enzyme (e.g., 37 °C for human MAT2A).
-
Enzymatic Reaction: a. Initiate the reaction by adding the MAT enzyme to the pre-warmed reaction mixture to a final concentration of, for example, 5-10 µM. b. Incubate the reaction at the optimal temperature for a period ranging from 2 to 24 hours. c. Monitor the formation of the SAM analog by HPLC. A reverse-phase C18 column is typically used with a gradient of an acidic aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Purification: a. Once the reaction has reached the desired conversion, terminate it by adding an acid (e.g., perchloric acid or trifluoroacetic acid) to precipitate the enzyme. b. Centrifuge the mixture to pellet the precipitated protein and collect the supernatant. c. The SAM analog in the supernatant can be purified by preparative HPLC using a similar method as for the analysis.
Quantitative Data
The efficiency of the enzymatic synthesis of SAM analogs can vary depending on the specific methionine analog and the MAT enzyme used. The following table summarizes typical kinetic parameters and reaction yields for the enzymatic synthesis of various SAM analogs, as reported in the literature.
| Methionine Analog | MAT Enzyme | Km (mM) | kcat (min-1) | Yield (%) | Reference |
| L-Methionine | Human MATI | 0.73 | 11.5 | - | |
| L-Methionine | Human MATII | 0.6 | 8.8 | - | |
| S-Ethyl-L-cysteine | Human MATII I117A | 2.0 | 2.1 | - | |
| S-Propyl-L-cysteine | Human MATII I117A | 1.0 | 1.1 | - | |
| Various S/Se-Met analogs | Human MAT2A | N/A | N/A | >40% for many analogs |
Note: Km and kcat values are indicative of the enzyme's affinity for the substrate and its turnover rate, respectively. Yields are highly dependent on reaction conditions and purification methods.
Visualization of the Biological Application
The synthesized SAM analogs can be used to probe the activity of methyltransferases (MTases). The MTase will transfer the 3-(methylthio)propyl group from the SAM analog to its specific substrate.
Caption: Methyltransferase-catalyzed substrate alkylation.
Conclusion and Future Directions
The chemoenzymatic strategy outlined provides a versatile platform for the synthesis of novel S-adenosyl methionine analogs. By employing this compound in the chemical synthesis step, a unique methionine analog can be generated, which can then be enzymatically converted to the corresponding SAM analog. These novel analogs can serve as powerful tools for:
-
Probing the active site of methyltransferases: The bulkier propylthioalkyl group can provide insights into the steric constraints of the enzyme's active site.
-
Developing novel methyltransferase inhibitors: The synthesized analogs or their derivatives could act as competitive inhibitors of MTases, which are important targets in various diseases, including cancer.
-
Bioorthogonal labeling: The thioether moiety in the transferred group could potentially be further functionalized for downstream applications such as pull-down assays or fluorescence imaging.
Future work could involve expanding the library of methionine analogs by using different alkylating agents in the chemical synthesis step and exploring the substrate promiscuity of a wider range of wild-type and engineered methionine adenosyltransferases.
Application Notes and Protocols for the Synthesis of Sulfur-Containing Macrocycles Utilizing Alkyl Tosylates
Introduction
Sulfur-containing macrocycles are a significant class of compounds in chemistry and drug discovery, exhibiting diverse applications ranging from catalysis and metal ion sequestration to therapeutic agents. The synthesis of these macrocycles often relies on the formation of robust thioether linkages. One effective method for constructing thioether bonds is the nucleophilic substitution of an alkyl tosylate by a thiol, a reaction analogous to the well-established Williamson ether synthesis. This protocol details a representative procedure for the synthesis of a sulfur-containing macrocycle via the reaction of a dithiol with a ditosylate. While direct macrocyclization using the mono-functionalized reagent 3-(methylthio)propyl tosylate is not feasible in a single step, its role as a potential building block in more complex, multi-step syntheses will be discussed.
Core Principle: Thioether Formation via SN2 Reaction
The fundamental reaction underpinning the synthesis of these macrocycles is the bimolecular nucleophilic substitution (SN2) reaction between a thiolate anion and an alkyl tosylate. The tosylate group serves as an excellent leaving group, facilitating the attack by the nucleophilic sulfur atom.[1][2][3] For macrocyclization, a bifunctional thiol (dithiol) and a bifunctional tosylate (ditosylate) are employed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Experimental Protocols
Representative Synthesis of a Dithia-Crown Ether
This protocol describes the synthesis of a simple dithia-crown ether from 1,2-ethanedithiol and bis(2-tosyloxyethyl) ether.
Materials:
-
1,2-Ethanedithiol
-
Bis(2-tosyloxyethyl) ether
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flasks
-
Syringe pump
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a rubber septum is charged with cesium carbonate (2.5 molar equivalents relative to the dithiol) and 200 mL of anhydrous DMF. The suspension is stirred vigorously.
-
High-Dilution Addition: Solutions of 1,2-ethanedithiol (1.0 molar equivalent) in 50 mL of anhydrous DMF and bis(2-tosyloxyethyl) ether (1.0 molar equivalent) in 50 mL of anhydrous DMF are prepared. Both solutions are drawn into separate syringes and placed on a syringe pump.
-
The solutions of the dithiol and ditosylate are added simultaneously to the stirred suspension of cesium carbonate in DMF over a period of 8-12 hours at room temperature. The slow addition under high-dilution conditions is crucial to promote intramolecular cyclization.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred for an additional 12-24 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is filtered to remove the cesium carbonate. The DMF is removed under reduced pressure using a rotary evaporator.
-
The residue is redissolved in 200 mL of dichloromethane and transferred to a separatory funnel.
-
The organic layer is washed sequentially with 100 mL of saturated aqueous sodium bicarbonate solution and 100 mL of brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfur-containing macrocycle.
-
Characterization: The structure and purity of the final product are confirmed by NMR spectroscopy and mass spectrometry.
Data Presentation
Table 1: Representative Data for the Synthesis of a Dithia-Crown Ether
| Parameter | Value |
| Dithiol Substrate | 1,2-Ethanedithiol |
| Ditosylate Substrate | Bis(2-tosyloxyethyl) ether |
| Base | Cesium carbonate |
| Solvent | Anhydrous DMF |
| Reaction Temperature | Room Temperature |
| Reaction Time | 24 - 36 hours |
| Yield of Purified Product | 45 - 65% |
Note: The yield is hypothetical and representative for this type of macrocyclization reaction. Actual yields may vary depending on the specific substrates and reaction conditions.
Visualization of Workflow and Reaction
Below are diagrams illustrating the experimental workflow and the general chemical reaction for the synthesis of sulfur-containing macrocycles.
Caption: Experimental workflow for the synthesis of a sulfur-containing macrocycle.
References
Application Notes and Protocols for Chemoselective Reactions of 3-(Methylthio)propyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemoselective manipulation of the bifunctional reagent, 3-(methylthio)propyl 4-methylbenzenesulfonate. This compound incorporates two key functional groups: a highly reactive tosylate ester, which is an excellent leaving group in nucleophilic substitution reactions, and a nucleophilic methylthioether. The presented protocols detail procedures for the selective reaction at either the tosylate or the thioether moiety, enabling the synthesis of diverse molecular architectures.
Reaction Scope and Chemoselectivity
This compound (1) offers two primary sites for chemical modification. The tosylate group is susceptible to displacement by a wide range of nucleophiles in an S_N2 reaction, leaving the thioether intact. Conversely, the thioether can be selectively oxidized to the corresponding sulfoxide or sulfone without affecting the tosylate group. This chemoselectivity allows for a stepwise functionalization of the molecule.
I. Chemoselective Nucleophilic Substitution at the Tosylate Group
This protocol describes the selective displacement of the tosylate group by a nucleophile, exemplified by the N-alkylation of piperidine. The thioether moiety remains unreacted under these conditions.
Application Note:
This reaction is a versatile method for introducing a 3-(methylthio)propyl group onto a variety of nucleophiles, including amines, thiols, and alkoxides. The tosylate is an excellent leaving group, facilitating the reaction under relatively mild conditions. The choice of solvent and base is crucial for optimal results and depends on the nature of the nucleophile. For instance, a non-nucleophilic base like potassium carbonate is often used with amine nucleophiles to avoid competition with the primary nucleophile.
Experimental Protocol: Synthesis of 1-(3-(methylthio)propyl)piperidine
Materials:
-
This compound
-
Piperidine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).[1][2]
-
Add piperidine (1.2 eq) dropwise to the mixture at room temperature.[2]
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 1-(3-(methylthio)propyl)piperidine.
Quantitative Data (Representative):
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Representative Yield (%) |
| This compound | 260.38 | 1.0 | - |
| Piperidine | 85.15 | 1.2 | - |
| Potassium Carbonate | 138.21 | 1.5 | - |
| 1-(3-(Methylthio)propyl)piperidine | 173.33 | - | 85-95 |
II. Chemoselective Oxidation of the Thioether Group
These protocols describe the selective oxidation of the thioether in this compound to either a sulfoxide or a sulfone, leaving the tosylate group intact. The choice of oxidizing agent and stoichiometry determines the oxidation state of the sulfur atom.
Application Note:
The oxidation of thioethers is a fundamental transformation in organic synthesis. For selective oxidation to the sulfoxide, meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent. Careful control of the stoichiometry (typically around 1.1 equivalents) and temperature is necessary to prevent over-oxidation to the sulfone. For the complete oxidation to the sulfone, a more powerful oxidizing agent or an excess of a milder one is required. Oxone® (potassium peroxymonosulfate) is a convenient and efficient reagent for this purpose.
Experimental Protocol 1: Synthesis of 3-(Methylsulfinyl)propyl 4-methylbenzenesulfonate (Sulfoxide)
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane.
-
Add the m-CPBA solution dropwise to the cooled solution of the thioether over 30 minutes.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure 3-(methylsulfinyl)propyl 4-methylbenzenesulfonate.
Experimental Protocol 2: Synthesis of 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate (Sulfone)
Materials:
-
This compound
-
Oxone® (Potassium peroxymonosulfate)
-
Methanol (MeOH)
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water.[3]
-
Add Oxone® (2.2 eq) portion-wise to the solution at room temperature.[4]
-
Stir the reaction mixture vigorously at room temperature for 6-12 hours, monitoring by TLC.[3]
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to afford the pure 3-(methylsulfonyl)propyl 4-methylbenzenesulfonate.
Quantitative Data (Representative):
| Reaction | Oxidizing Agent | Equivalents | Representative Yield (%) |
| Thioether to Sulfoxide | m-CPBA | 1.1 | 80-90 |
| Thioether to Sulfone | Oxone® | 2.2 | 90-98 |
References
Application Notes and Protocols: Reaction of 3-(Methylthio)propyl Tosylate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and nucleophilic substitution reactions of 3-(methylthio)propyl tosylate. This versatile reagent is a valuable building block in organic synthesis, particularly for introducing the 3-(methylthio)propyl moiety into various molecular scaffolds. The tosylate group is an excellent leaving group, facilitating reactions with a wide range of nucleophiles.
Introduction
3-(Methylthio)propyl tosylate (C₁₁H₁₆O₃S₂) is a sulfonate ester that serves as a key intermediate in nucleophilic substitution reactions. The p-toluenesulfonate (tosylate) group is an exceptional leaving group due to the resonance stabilization of the resulting tosylate anion. This property renders the attached carbon atom highly susceptible to nucleophilic attack, enabling the formation of new carbon-heteroatom and carbon-carbon bonds. The presence of the methylthio group introduces a sulfur atom, which can influence the molecule's reactivity and provides a site for further functionalization. Thioethers are significant functional groups found in many biologically active molecules and pharmaceutical compounds.[1][2]
Synthesis of 3-(Methylthio)propyl Tosylate
The synthesis of 3-(methylthio)propyl tosylate is typically achieved through the reaction of 3-(methylthio)-1-propanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (Et₃N) or pyridine. The base neutralizes the hydrochloric acid generated during the reaction.
Experimental Protocol: Synthesis of 3-(Methylthio)propyl Tosylate
Materials:
-
3-(Methylthio)-1-propanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3-(methylthio)-1-propanol (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add a solution of p-toluenesulfonyl chloride (1.1 eq.) in dichloromethane dropwise to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by adding a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-(methylthio)propyl tosylate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the pure product.
Reactions of 3-(Methylthio)propyl Tosylate with Nucleophiles
3-(Methylthio)propyl tosylate readily undergoes S(_N)2 reactions with a variety of nucleophiles. The primary nature of the carbon atom bearing the tosylate group favors a direct displacement mechanism.[3]
Reaction with Azide Nucleophiles
The reaction with sodium azide provides a direct route to 3-(methylthio)propyl azide. This product is a useful precursor for synthesizing the corresponding amine through reduction.
Representative Protocol: Synthesis of 3-(Methylthio)propyl Azide
Materials:
-
3-(Methylthio)propyl tosylate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-(methylthio)propyl tosylate (1.0 eq.) in DMF and add sodium azide (1.5 eq.).
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain 3-(methylthio)propyl azide.
Reaction with Cyanide Nucleophiles
Nucleophilic substitution with cyanide ions, typically from sodium or potassium cyanide, results in the formation of 4-(methylthio)butanenitrile.[4] This product can be further hydrolyzed to the corresponding carboxylic acid or reduced to the amine.
Representative Protocol: Synthesis of 4-(Methylthio)butanenitrile
Materials:
-
3-(Methylthio)propyl tosylate
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO) or Ethanol/Water
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-(methylthio)propyl tosylate (1.0 eq.) in DMSO.
-
Add sodium cyanide (1.2 eq.) to the solution.
-
Heat the mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the residue by distillation or column chromatography to yield 4-(methylthio)butanenitrile.
Reaction with Amine Nucleophiles
Primary and secondary amines can be alkylated with 3-(methylthio)propyl tosylate to form the corresponding secondary and tertiary amines.[5][6] However, overalkylation can be a challenge, potentially leading to a mixture of products.[6][7]
Representative Protocol: N-Alkylation of a Primary Amine
Materials:
-
3-(Methylthio)propyl tosylate
-
Primary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile or DMF
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary amine (1.0 eq.) and potassium carbonate (2.0 eq.) in acetonitrile, add 3-(methylthio)propyl tosylate (1.1 eq.).
-
Heat the reaction mixture to reflux and stir for 8-16 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography to yield the desired N-alkylated amine.
Quantitative Data Summary
The following table summarizes representative yields for S(_N)2 reactions of primary tosylates, which can be considered indicative for reactions with 3-(methylthio)propyl tosylate. Actual yields may vary based on specific reaction conditions.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Representative Yield (%) |
| Azide | NaN₃ | DMF | 60-80 | 4-8 | 3-(Methylthio)propyl azide | 80-95 |
| Cyanide | NaCN | DMSO | 80-100 | 6-12 | 4-(Methylthio)butanenitrile | 70-90 |
| Amine (Primary) | R-NH₂ / K₂CO₃ | Acetonitrile | Reflux | 8-16 | N-(3-(Methylthio)propyl)-R-amine | 75-90 |
| Amine (Secondary) | R₂NH / K₂CO₃ | Acetonitrile | Reflux | 8-16 | N-(3-(Methylthio)propyl)-R₂-amine | 70-85 |
| Thiourea | (NH₂)₂CS | Ethanol | Reflux | 4-8 | S-(3-(Methylthio)propyl)isothiouronium tosylate | 85-95 |
Potential for Intramolecular Cyclization
The presence of the sulfur atom in 3-(methylthio)propyl tosylate allows for the possibility of an intramolecular S(_N)2 reaction. In this scenario, the sulfur atom acts as an internal nucleophile, displacing the tosylate group to form a cyclic sulfonium salt, a thietanium tosylate. The likelihood of this reaction depends on the reaction conditions and the presence of external nucleophiles. While the intermolecular reaction is generally favored in the presence of a strong external nucleophile, intramolecular cyclization could become more significant in a non-nucleophilic solvent and at elevated temperatures.
Applications in Drug Development
Thioether moieties are integral to many pharmaceutical agents, where they are often introduced to modify a molecule's lipophilicity, metabolic stability, and receptor-binding properties.[8] While specific applications of 3-(methylthio)propyl tosylate in drug synthesis are not widely documented, its utility can be inferred from the importance of the 3-(methylthio)propyl group in medicinal chemistry.[1] For instance, derivatives containing this group could be investigated as:
-
Enzyme inhibitors: The sulfur atom can interact with metallic cofactors in the active sites of enzymes.
-
Receptor ligands: The thioether group can form crucial interactions within receptor pockets.
-
Metabolic blockers: The introduction of a thioether can alter a drug candidate's metabolic profile, potentially extending its half-life.
The synthetic methods described here provide a basis for incorporating the 3-(methylthio)propyl group into new chemical entities for drug discovery and development.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Reaction of the following S tosylate with cyanide ion yields a nitrile pr.. [askfilo.com]
- 5. youtube.com [youtube.com]
- 6. Amine alkylation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Alkylation Reactions with 3-(Methylthio)propyl Tosylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-(Methylthio)propyl tosylate in alkylation reactions. The information is designed for scientists and professionals in drug development and related fields to help optimize reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a successful alkylation reaction with 3-(methylthio)propyl tosylate?
A1: The key parameters to optimize are the choice of base, solvent, reaction temperature, and the nature of the nucleophile. 3-(Methylthio)propyl tosylate is a primary tosylate, which generally favors an S(_N)2 reaction mechanism.[1] Success hinges on selecting conditions that promote this pathway while minimizing side reactions.
Q2: I am observing low yields in my alkylation reaction. What are the potential causes and solutions?
A2: Low yields can stem from several factors:
-
Poor Nucleophilicity: The chosen nucleophile may not be strong enough to efficiently displace the tosylate group. Consider using a stronger nucleophile or a different base to enhance its reactivity.
-
Suboptimal Temperature: While heating can increase the reaction rate, excessively high temperatures can lead to decomposition of the starting material or product, or promote elimination side reactions. It is advisable to start at a moderate temperature (e.g., 60-80 °C) and adjust as needed based on reaction monitoring.[1]
-
Reagent Quality: Ensure the 3-(methylthio)propyl tosylate is pure and not degraded. Similarly, the nucleophile and solvent should be of high quality and anhydrous if the reaction is moisture-sensitive.
-
Base Incompatibility: The base might be too strong, leading to elimination byproducts, or too weak, resulting in incomplete deprotonation of the nucleophile.
Q3: Are there any common side reactions to be aware of when using 3-(methylthio)propyl tosylate?
A3: Yes, the primary side reactions include:
-
Elimination (E2): Although less common for primary tosylates, using a sterically hindered or very strong base can promote the formation of an alkene byproduct.[2]
-
Over-alkylation: When using amine nucleophiles, the initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[3][4]
-
Oxidation of the Thioether: The methylthio group can be susceptible to oxidation, especially if oxidizing agents are present or if the reaction is exposed to air for prolonged periods at high temperatures.
Q4: How can I monitor the progress of my alkylation reaction?
A4: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC is a quick and easy way to visualize the consumption of the starting materials and the formation of the product. LC-MS can provide more definitive information on the identity of the species in the reaction mixture.
Q5: What is the best approach for purifying the alkylated product?
A5: The purification method will depend on the properties of the product. Common techniques include:
-
Extraction: After quenching the reaction, an aqueous workup followed by extraction with an organic solvent is typically the first step.
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts.[5]
-
Recrystallization: If the product is a solid, recrystallization can be an excellent way to achieve high purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective base | Switch to a stronger, non-nucleophilic base like K₂CO₃, Cs₂CO₃, or an organic base such as triethylamine (TEA).[6][7] |
| Low reaction temperature | Gradually increase the temperature in 10 °C increments while monitoring the reaction by TLC. | |
| Poor quality of tosylate | Verify the purity of 3-(methylthio)propyl tosylate by NMR or LC-MS before use. | |
| Formation of Multiple Products | Over-alkylation of amine nucleophile | Use a large excess of the amine nucleophile or consider a protecting group strategy.[3] |
| Elimination side reaction | Use a less sterically hindered base and maintain the lowest effective reaction temperature. | |
| Reaction Stalls Before Completion | Insufficient amount of base or nucleophile | Ensure at least stoichiometric amounts of the base and nucleophile are used. A slight excess of the nucleophile (e.g., 1.2-1.5 equivalents) is often beneficial.[1] |
| Deactivation of nucleophile | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the nucleophile is sensitive to air or moisture. | |
| Product Decomposition During Workup or Purification | Product instability to acid or base | Use a mild quenching agent and ensure the pH is kept near neutral during the workup. Avoid prolonged exposure to strong acids or bases. |
| Thermal decomposition | If using column chromatography, avoid leaving the product on the column for an extended period. Use a rotary evaporator at a moderate temperature for solvent removal. |
Experimental Protocols
General Protocol for N-Alkylation of an Amine
This protocol details a general procedure for the alkylation of a primary or secondary amine with 3-(methylthio)propyl tosylate.
Materials:
-
3-(Methylthio)propyl tosylate (1.0 eq.)
-
Amine (primary or secondary, 2.0-3.0 eq.)
-
Potassium carbonate (K₂CO₃, 2.0 eq.)
-
Anhydrous acetonitrile or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the amine, potassium carbonate, and the solvent.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 3-(methylthio)propyl tosylate to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for S-Alkylation of a Thiol
This protocol outlines a general method for the alkylation of a thiol with 3-(methylthio)propyl tosylate.
Materials:
-
3-(Methylthio)propyl tosylate (1.0 eq.)
-
Thiol (1.1 eq.)
-
Sodium hydroxide (NaOH, 1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the thiol in the chosen solvent.
-
Add sodium hydroxide to the solution and stir for 30 minutes at room temperature to form the thiolate.
-
Add 3-(methylthio)propyl tosylate to the reaction mixture.
-
Stir the reaction at room temperature or heat gently (40-60 °C) for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure and purify the product by column chromatography or distillation.
Visual Guides
Caption: General experimental workflow for alkylation.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Research Portal [repository.lib.umassd.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions of 3-(Methylthio)propyl 4-methylbenzenesulfonate in synthesis
Welcome to the technical support center for 3-(Methylthio)propyl 4-methylbenzenesulfonate. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential side reactions and other issues encountered during the synthesis and use of this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical compound that contains both a methylthioether group and a tosylate ester. The tosylate group is an excellent leaving group in nucleophilic substitution and elimination reactions. This makes the compound a useful building block in organic synthesis, allowing for the introduction of the 3-(methylthio)propyl group into a target molecule.
Q2: What are the primary expected reactions of this compound?
The primary reactions are nucleophilic substitution (SN2) and elimination (E2). In an SN2 reaction, a nucleophile replaces the tosylate group. In an E2 reaction, a base removes a proton from the carbon adjacent to the one bearing the tosylate, leading to the formation of an alkene.
Q3: What is "neighboring group participation" and how does it affect this molecule's reactivity?
Neighboring group participation (NGP) is a common phenomenon in molecules where a nearby functional group can act as an internal nucleophile.[1][2] In this compound, the sulfur atom of the methylthioether group can attack the carbon bearing the tosylate leaving group, forming a cyclic sulfonium ion intermediate.[2] This process can significantly accelerate the rate of nucleophilic substitution compared to similar compounds without the sulfur atom.[3][4] The external nucleophile then attacks this intermediate to yield the final product.
Troubleshooting Guide: Synthesis & Side Reactions
Issue 1: Low Yield During Synthesis from 3-(Methylthio)-1-propanol
Possible Causes:
-
Incomplete Reaction: The tosylation reaction may not have gone to completion.
-
Side Reactions: Formation of byproducts such as an alkyl chloride or elimination products.
-
Degradation: The starting material or product may be unstable under the reaction conditions.
-
Oxidation: The thioether may be oxidized.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that the 3-(methylthio)-1-propanol is pure and the p-toluenesulfonyl chloride (TsCl) is not hydrolyzed.
-
Optimize Reaction Conditions:
-
Base: Pyridine or triethylamine are commonly used to neutralize the HCl byproduct.[5]
-
Temperature: Keep the reaction temperature low (e.g., 0 °C to room temperature) to minimize side reactions.
-
Solvent: Use an inert, anhydrous solvent like dichloromethane (DCM) or chloroform.
-
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material and the formation of the product.
-
Work-up Procedure: Ensure that the work-up procedure effectively removes unreacted TsCl and other impurities.
Issue 2: Unexpected Product Formation in Subsequent Reactions
Possible Cause:
-
Neighboring Group Participation (NGP): As mentioned in the FAQs, the sulfur atom can participate in the reaction, leading to products that might not be expected from a simple SN2 reaction. The reaction proceeds through a cyclic sulfonium ion intermediate, which can be attacked by the nucleophile at two different positions, potentially leading to a mixture of products.
Troubleshooting Steps:
-
Product Characterization: Use techniques like NMR spectroscopy and mass spectrometry to fully characterize the unexpected product(s).
-
Consider NGP: Draw out the mechanism involving the formation of the cyclic sulfonium ion intermediate to rationalize the formation of the observed product.
-
Solvent Effects: The choice of solvent can influence the outcome of reactions involving NGP. Less nucleophilic solvents may favor the formation of cyclized products.
Issue 3: Formation of an Elimination Product (Alkene)
Possible Cause:
-
Strongly Basic or Sterically Hindered Nucleophile/Base: While the substrate is a primary tosylate, which generally favors SN2 reactions, a strong or bulky base can promote E2 elimination.[6]
Troubleshooting Steps:
-
Choice of Nucleophile/Base: If substitution is desired, use a less basic and less sterically hindered nucleophile. If elimination is desired, a strong, bulky base like potassium tert-butoxide is a good choice.
-
Temperature: Higher temperatures generally favor elimination over substitution. Running the reaction at a lower temperature may increase the yield of the substitution product.
Issue 4: Evidence of Thioether Oxidation
Possible Cause:
-
Oxidizing Conditions: The thioether is susceptible to oxidation to a sulfoxide and then a sulfone, especially in the presence of oxidizing agents or under harsh reaction conditions.
Troubleshooting Steps:
-
Avoid Oxidants: Ensure that no oxidizing agents are present in the reaction mixture.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent air oxidation.
-
Purification: If oxidation does occur, the resulting sulfoxide and sulfone can often be separated from the desired product by column chromatography.
Data Presentation
Table 1: Influence of Nucleophile/Base on Reaction Outcome (Illustrative Data)
| Nucleophile/Base | Predominant Reaction | Expected Major Product | Expected Side Product(s) |
| Sodium Azide (NaN3) | SN2 (likely with NGP) | 3-(Methylthio)propyl azide | - |
| Sodium Cyanide (NaCN) | SN2 (likely with NGP) | 4-(Methylthio)butanenitrile | - |
| Sodium Ethoxide (NaOEt) | SN2 / E2 | 1-Ethoxy-3-(methylthio)propane | Allyl methyl sulfide |
| Potassium tert-Butoxide | E2 | Allyl methyl sulfide | 1-tert-Butoxy-3-(methylthio)propane |
Note: This table is illustrative and based on general principles of organic chemistry. Actual product ratios would need to be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a general procedure that may require optimization.
-
Materials:
-
3-(Methylthio)-1-propanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
Dissolve 3-(methylthio)-1-propanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add a solution of TsCl (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Main synthesis and subsequent reaction pathways.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. Mechanistic studies on the intramolecular cyclization of O-tosyl phytosphingosines to jaspines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholar.ppu.edu [scholar.ppu.edu]
- 3. Alkylative carbocyclization of omega-iodoalkynyl tosylates with alkynyllithium compounds through a carbenoid-chain process leading to (1-iodoprop-2-ynylidene)tetrahydrofurans and -cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCCC 2005, Volume 70, Issue 2, Abstracts pp. 198-222 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Products from Reactions with 3-(Methylthio)propyl Tosylate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Methylthio)propyl tosylate. It addresses common issues encountered during the purification of products from reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving 3-(methylthio)propyl tosylate?
The most common impurities include:
-
Unreacted starting materials: This can be the nucleophile you are reacting with 3-(methylthio)propyl tosylate or unreacted tosylate itself.
-
Excess tosyl chloride: If you are preparing the tosylate in situ.
-
p-Toluenesulfonic acid: A byproduct of the tosylation reaction or hydrolysis of tosyl chloride.[1]
-
Oxidized byproducts: The methylthio group (-SMe) is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone.[2][3][4] This can occur during the reaction or workup if oxidizing agents are present or if the reaction is exposed to air for extended periods, especially at elevated temperatures.
-
Side products from elimination: Depending on the reaction conditions and the nature of the nucleophile, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene.[5]
Q2: How can I monitor the progress of my reaction and identify impurities by Thin Layer Chromatography (TLC)?
TLC is an essential tool for monitoring your reaction. Here are some tips:
-
Co-spotting: Spot your starting material, your reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on the TLC plate. This will help you determine if the starting material has been consumed.
-
Solvent System: A common starting point for developing a solvent system for tosylates is a mixture of hexanes and ethyl acetate. The polarity can be adjusted to achieve good separation of spots.
-
Visualization of Sulfur-Containing Compounds: While some tosylates are UV active, the thioether group is not. To visualize all spots, including the product and potential sulfur-containing byproducts, specific TLC stains are recommended:
-
Potassium Permanganate (KMnO₄) stain: This stain is effective for visualizing compounds that can be oxidized, including thioethers.
-
Troubleshooting Guide
Problem 1: My final product is contaminated with a significant amount of p-toluenesulfonic acid.
-
Cause: p-Toluenesulfonic acid is a common byproduct and can be difficult to remove if not addressed during the workup.
-
Solution: An aqueous basic wash during the workup is highly effective. After quenching the reaction, extract your product into an organic solvent (e.g., dichloromethane or ethyl acetate) and wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution. This will deprotonate the acidic p-toluenesulfonic acid, making it water-soluble and easily removed in the aqueous layer.
Problem 2: I am observing byproducts with a higher polarity than my desired product, which I suspect are oxidized forms of my compound.
-
Cause: The thioether moiety in 3-(methylthio)propyl tosylate and the resulting product is susceptible to oxidation to the corresponding sulfoxide and sulfone, which are significantly more polar. This can be caused by certain reaction conditions or exposure to air.
-
Solution:
-
Prevention during reaction: Run your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Careful workup: Avoid using any oxidizing agents during your workup. If you need to use an oxidant in a subsequent step, be aware of the potential for thioether oxidation.
-
Purification: Flash column chromatography on silica gel is typically effective for separating the desired thioether from its more polar oxidized counterparts. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one will usually elute the desired product first, followed by the sulfoxide and then the sulfone.
-
Problem 3: The purification by column chromatography is proving difficult, with poor separation between my product and an impurity.
-
Cause: The impurity may have a similar polarity to your desired product.
-
Solution:
-
Optimize TLC: Experiment with different solvent systems for your TLC to achieve better separation. Try different solvent combinations (e.g., dichloromethane/methanol, toluene/acetone) to alter the selectivity of the separation.
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique.[7][8] A suitable solvent system would be one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Chemical Treatment: If the impurity is unreacted starting material, consider a workup step to remove it. For example, if you have unreacted amine starting material, an acidic wash (e.g., with dilute HCl) will protonate the amine, making it water-soluble.
-
Quantitative Data Summary
The following table provides representative data for the purification of a hypothetical product from a reaction of a primary amine with 3-(methylthio)propyl tosylate.
| Purification Step | Product Purity (%) | Overall Yield (%) | Key Impurities Removed |
| Crude Product | 65 | 95 | Unreacted amine, p-toluenesulfonic acid, oxidized byproducts |
| After Aqueous Wash | 80 | 90 | p-Toluenesulfonic acid, unreacted amine |
| After Column Chromatography | >98 | 75 | Oxidized byproducts, minor unknown impurities |
Experimental Protocols
Protocol 1: General Aqueous Workup for Removal of Acidic and Basic Impurities
-
Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
If the reaction solvent is water-miscible (e.g., THF, acetonitrile), dilute the mixture with an immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities like p-toluenesulfonic acid.
-
Separate the aqueous layer and then wash the organic layer with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) to remove basic impurities like unreacted amines.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the column: Pack a glass column with silica gel, using a slurry of silica in a non-polar solvent (e.g., hexanes).
-
Load the sample: Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent. Adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elute the column: Begin eluting the column with a non-polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes), gradually increasing the polarity of the eluent.
-
Collect fractions: Collect fractions and monitor them by TLC to identify which fractions contain the purified product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: A typical experimental workflow for the purification of products from reactions with 3-(methylthio)propyl tosylate.
Caption: A troubleshooting decision tree for the purification of products derived from 3-(methylthio)propyl tosylate.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 8. Purification [chem.rochester.edu]
Technical Support Center: Byproducts in 3-(Methylthio)propyl 4-methylbenzenesulfonate Alkylation of Phenols
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content is formatted in a question-and-answer style to directly address specific issues that may arise during the alkylation of phenols with 3-(methylthio)propyl 4-methylbenzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this alkylation? A1: The primary reaction is a Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this reaction, a base deprotonates the phenol to form a more nucleophilic phenoxide ion.[2] This phenoxide then attacks the primary carbon of the this compound, displacing the tosylate leaving group to form the desired aryl 3-(methylthio)propyl ether.[1][3]
Q2: What are the most common byproducts I might encounter in this reaction? A2: The reaction can compete with several side reactions, leading to byproducts.[1] The most common include:
-
C-Alkylation Products: Since the phenoxide ion is an ambident nucleophile, alkylation can occur on the aromatic ring (usually at the ortho and para positions) instead of the oxygen atom.[1][4]
-
Elimination Products: The phenoxide can act as a base and promote an elimination reaction with the alkylating agent, leading to the formation of an alkene.[1]
-
Neighboring Group Participation (NGP) Products: The sulfur atom in the alkylating agent can act as an internal nucleophile, leading to a cyclic sulfonium ion intermediate. This can result in rearranged or unexpected products.[5]
Q3: How does the choice of solvent affect the formation of byproducts? A3: The solvent choice is a primary factor in controlling the selectivity between O-alkylation and C-alkylation.[4][6]
-
Polar aprotic solvents (e.g., DMF, DMSO) do not effectively shield the oxygen anion of the phenoxide, which promotes the desired O-alkylation.[6]
-
Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the phenoxide oxygen, shielding it and making it less available for nucleophilic attack. This condition favors the formation of C-alkylated byproducts.[4][6]
Q4: What is the role of the sulfur atom in the alkylating agent? Can it cause side reactions? A4: Yes, the sulfur atom can play a significant role through a process called Neighboring Group Participation (NGP).[7] The sulfur's lone pair of electrons can act as an internal nucleophile, attacking the carbon bearing the tosylate leaving group to form a cyclic thietanium ion intermediate.[5] This pathway can accelerate the reaction rate compared to a similar substrate without the sulfur atom. The subsequent attack by the external nucleophile (phenoxide) on this intermediate can lead to the desired product or potentially rearranged byproducts.[8]
Q5: Which base is recommended for this reaction? A5: The base must be strong enough to deprotonate the phenol effectively.[6] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[6] Stronger bases like NaH ensure more complete formation of the phenoxide. However, reaction conditions such as temperature must be carefully controlled, as strong bases can also favor competing elimination reactions.[1]
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during the alkylation experiment.
dot
Caption: Troubleshooting flowchart for phenol alkylation.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low yield of the desired O-alkylated product | Incomplete deprotonation of the phenol due to a weak or wet base. | Use a stronger base (e.g., NaH) or ensure the base (e.g., K₂CO₃) is finely powdered and thoroughly dried before use.[6] |
| The reaction has not gone to completion. | Increase the reaction time or moderately increase the temperature. Monitor the reaction progress using TLC or GC-MS. | |
| Hydrolysis of the tosylate alkylating agent. | Ensure all solvents and reagents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Significant amount of C-alkylated byproduct detected | Use of a protic solvent (e.g., ethanol) or presence of water. | Switch to a polar aprotic solvent like DMF or DMSO, which favors O-alkylation.[4][6] |
| High reaction temperature. | Higher temperatures can sometimes favor C-alkylation. Attempt the reaction at a lower temperature for a longer duration. | |
| Alkene byproduct (from elimination) is observed | Reaction temperature is too high. | Elimination reactions are often favored at higher temperatures. Lowering the reaction temperature can minimize this side reaction. |
| The base used is too sterically hindered or too strong for the conditions. | While phenoxide is not exceptionally basic, using a very strong base in excess at high temperatures can promote elimination. Consider optimizing the base and temperature. | |
| Unexpected isomers or rearranged products are found | Neighboring Group Participation (NGP) by the sulfur atom. | The formation of a cyclic thietanium ion intermediate can lead to a mixture of products.[9][8] These byproducts may be difficult to avoid mechanistically. The primary solution is to develop a robust chromatographic method to separate the desired product from these isomers. |
Summary of Potential Byproducts
| Byproduct Type | Formation Pathway | Key Identifying Features (Spectroscopic) |
| C-Alkylated Phenol | Electrophilic attack on the aromatic ring by the alkylating agent.[4] | Presence of a free hydroxyl (-OH) group signal in ¹H NMR and IR. Aromatic region of ¹H NMR will show a substitution pattern different from the starting phenol (e.g., ortho or para). |
| Allyl Methyl Sulfide | Base-catalyzed E2 elimination.[1] | Signals corresponding to a terminal alkene (vinyl group) in ¹H NMR. Molecular ion peak in mass spectrometry corresponding to C₄H₈S. |
| Rearranged Ether | Neighboring Group Participation (NGP) via a cyclic sulfonium ion intermediate.[5][9] | May have a similar mass to the desired product but different NMR shifts, particularly for the propyl chain protons. Requires careful 2D NMR analysis for structural confirmation. |
| 3-(Methylthio)propan-1-ol | Hydrolysis of the tosylate alkylating agent by trace water. | Presence of a primary alcohol (-CH₂OH) signal in ¹H and ¹³C NMR. |
Experimental Protocols
The following is a general, representative protocol for the alkylation of a phenol with this compound. Note: This protocol is a guideline and may require optimization for specific substrates and scales.[2]
Materials:
-
Phenol derivative (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq) or Sodium Hydride (NaH), 60% in oil (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve/suspend the reactants.
-
Reagent Addition: Add this compound (1.1 eq) to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C.[2] Monitor the reaction's progress by TLC until the starting phenol is consumed (typically 4-12 hours).
-
Workup: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure aryl 3-(methylthio)propyl ether.
Reaction Pathway Visualization
The following diagram illustrates the competing pathways in the alkylation reaction.
dot
Caption: Competing reaction pathways for phenol alkylation.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. benchchem.com [benchchem.com]
- 7. Master of Science in Chemistry: Neighbouring Group Participation [msc-chemistry.blogspot.com]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Low Yield in Thioether Synthesis with 3-(Methylthio)propyl Tosylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thioethers using 3-(methylthio)propyl tosylate.
Frequently Asked Questions (FAQs)
Q1: I am experiencing significantly lower than expected yields in my thioether synthesis using 3-(methylthio)propyl tosylate and a thiol nucleophile. What are the common causes?
Low yields in this SN2 reaction can stem from several factors:
-
Sub-optimal Reaction Conditions: Temperature, solvent, and base selection are critical. High temperatures can favor competing elimination reactions.
-
Poor Quality of Reagents: The purity of 3-(methylthio)propyl tosylate, the thiol, and the base is crucial. Impurities can lead to undesired side reactions.
-
Competing Side Reactions: The primary competing reactions are E2 elimination and potential intramolecular cyclization.
-
Steric Hindrance: While 3-(methylthio)propyl tosylate is a primary tosylate, a sterically bulky thiol can slow down the SN2 reaction, allowing side reactions to become more prominent.
Q2: What are the potential side reactions that could be reducing my yield?
The main side reactions to consider are:
-
E2 Elimination: The tosylate is a good leaving group, and in the presence of a strong, sterically hindered base, an E2 elimination can occur to form methyl prop-2-en-1-yl sulfide.
-
Intramolecular Cyclization: The sulfide moiety in 3-(methylthio)propyl tosylate can potentially act as an internal nucleophile, leading to the formation of a cyclic thianium salt. This is a significant pathway that can consume the starting material.
Q3: How can I minimize these side reactions?
To favor the desired SN2 reaction, consider the following:
-
Temperature Control: Keep the reaction temperature as low as possible to disfavor the higher activation energy E2 elimination pathway.
-
Choice of Base: Use a non-nucleophilic, non-sterically hindered base to deprotonate the thiol. Bases like potassium carbonate or a mild organic base are often preferred over strong, bulky bases like potassium tert-butoxide.
-
Solvent Selection: A polar aprotic solvent such as DMF, DMSO, or acetonitrile is generally recommended for SN2 reactions as they solvate the cation of the thiolate salt, leaving the anionic nucleophile more reactive.
Q4: How can I confirm the purity of my 3-(methylthio)propyl tosylate?
The purity of the tosylate is critical. It can be assessed using:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities from the tosylation reaction, such as residual 3-(methylthio)propan-1-ol or p-toluenesulfonyl chloride.
-
Melting Point: If the tosylate is a solid, a sharp melting point close to the literature value indicates high purity.
-
Chromatography (TLC or GC-MS): To detect the presence of any side products or unreacted starting materials.
Troubleshooting Guides
Problem 1: Low to No Product Formation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inactive Thiolate | Ensure the thiol is fully deprotonated. Use a slight excess (1.1 eq.) of a suitable base (e.g., K₂CO₃, NaH). Prepare the thiolate in situ and use it immediately. | Increased nucleophilicity of the thiol, leading to product formation. |
| Poor Quality Tosylate | Purify the 3-(methylthio)propyl tosylate by recrystallization or column chromatography. Confirm purity by NMR and melting point. | Removal of impurities that may be inhibiting the reaction. |
| Sub-optimal Solvent | Switch to a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the thiolate. Ensure the solvent is anhydrous. | Improved reaction rate and yield. |
| Low Reaction Temperature | While low temperatures are generally favored, if no reaction occurs, a modest increase in temperature (e.g., from 0°C to room temperature or 40°C) may be necessary to overcome the activation energy. | Initiation of the reaction and formation of the desired thioether. |
Problem 2: Significant Byproduct Formation (Confirmed by NMR/GC-MS)
| Possible Byproduct | Likely Cause | Troubleshooting Step | Expected Outcome |
| Methyl prop-2-en-1-yl sulfide | E2 Elimination | Use a less sterically hindered and weaker base (e.g., K₂CO₃ instead of t-BuOK). Lower the reaction temperature. | Reduced elimination and increased yield of the SN2 product. |
| Cyclic Thianium Salt | Intramolecular Cyclization | Use a higher concentration of the external thiol nucleophile to favor the intermolecular reaction. Lowering the reaction temperature can also disfavor this pathway. | Increased rate of the desired intermolecular SN2 reaction, outcompeting the intramolecular cyclization. |
| Disulfide | Oxidation of Thiolate | Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the thiolate by atmospheric oxygen. | Preservation of the active thiolate nucleophile, leading to higher yields. |
Data Presentation
Table 1: Illustrative Yields of Thioether Synthesis with 3-(Methylthio)propyl Tosylate under Various Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 25 | 12 | 75 |
| 2 | NaH | THF | 0 to 25 | 8 | 85 |
| 3 | Et₃N | CH₃CN | 50 | 24 | 60 |
| 4 | t-BuOK | THF | 25 | 12 | 30 (major elimination) |
Note: These are illustrative yields based on typical SN2 reactions and may vary depending on the specific thiol used.
Experimental Protocols
Protocol 1: Synthesis of 3-(Methylthio)propyl Tosylate
-
Dissolve 3-(methylthio)propan-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM) and cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 eq.) or pyridine (1.5 eq.) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1-2 hours and then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with cold water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure 3-(methylthio)propyl tosylate.
Protocol 2: General Procedure for Thioether Synthesis
-
Under an inert atmosphere (N₂ or Ar), dissolve the thiol (1.0 eq.) in a polar aprotic solvent (e.g., DMF).
-
Add a suitable base (1.1 eq., e.g., NaH or K₂CO₃) portion-wise at 0°C and stir for 30 minutes to form the thiolate.
-
Add a solution of 3-(methylthio)propyl tosylate (1.0 eq.) in the same solvent dropwise to the thiolate solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 8-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, quench by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Reaction pathways in thioether synthesis.
Caption: Troubleshooting workflow for low yield.
Technical Support Center: Stability of 3-(Methylthio)propyl 4-methylbenzenesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Methylthio)propyl 4-methylbenzenesulfonate, focusing on its stability under acidic conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work involving this compound in acidic environments.
Issue 1: Unexpected Degradation of this compound in Acidic Media
Symptoms:
-
Loss of the starting material as observed by analytical techniques (e.g., HPLC, TLC).
-
Appearance of new, unidentified peaks in chromatograms.
-
Changes in the physical properties of the reaction mixture (e.g., color, precipitation).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Hydrolysis of the Tosylate Ester | 1. Monitor pH: Carefully control and monitor the pH of the reaction mixture. Use buffered solutions where possible. 2. Lower Temperature: Perform the reaction at a lower temperature to reduce the rate of hydrolysis. 3. Limit Water Content: If the reaction chemistry allows, use anhydrous solvents to minimize water-mediated hydrolysis. | The tosylate ester bond is susceptible to acid-catalyzed hydrolysis, which cleaves the molecule into 4-methylbenzenesulfonic acid and 3-(methylthio)propan-1-ol. This reaction is accelerated by high concentrations of acid and elevated temperatures. |
| Cleavage of the Thioether Linkage | 1. Use Milder Acids: If possible, substitute strong acids (e.g., H₂SO₄, HCl) with weaker organic acids. 2. Protecting Groups: In multi-step syntheses, consider protecting the thioether functionality if it is not essential for the current reaction step. | While generally more stable than ethers, the C-S bond in the thioether can be susceptible to cleavage under harsh acidic conditions, potentially leading to the formation of various degradation products. |
| Intramolecular Cyclization | 1. Solvent Selection: Employ non-polar or less coordinating solvents to disfavor intramolecular reactions. 2. Concentration Adjustment: Running the reaction at a higher concentration may favor intermolecular reactions over intramolecular cyclization. | Under acidic conditions, the thioether sulfur could potentially act as a nucleophile, leading to an intramolecular attack on the carbon bearing the tosylate leaving group, forming a cyclic sulfonium ion. This intermediate can then undergo further reactions. |
Issue 2: Inconsistent or Non-Reproducible Stability Data
Symptoms:
-
Significant variation in degradation percentages between identical experiments.
-
Shifting retention times of the parent compound or degradants in HPLC analysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Rationale |
| Inconsistent Acid Concentration | 1. Freshly Prepare Acidic Solutions: Prepare acidic solutions fresh for each experiment from a reliable stock. 2. Verify pH/Concentration: Use a calibrated pH meter or titration to confirm the acid concentration before starting the experiment. | Small variations in acid concentration can significantly impact the rate of acid-catalyzed degradation, leading to inconsistent results. |
| Temperature Fluctuations | 1. Use a Calibrated Thermostat: Ensure the reaction vessel is maintained at a constant and uniform temperature using a calibrated water bath, oil bath, or heating block. | Degradation reactions are often highly sensitive to temperature. Fluctuations can lead to variable reaction rates. |
| Analytical Method Variability | 1. Method Validation: Ensure the analytical method (e.g., HPLC) is properly validated for specificity, linearity, accuracy, and precision. 2. System Suitability Tests: Perform system suitability tests before each analytical run to ensure the instrument is performing correctly. | Issues with the analytical method, such as poor resolution between the parent compound and degradants, can lead to inaccurate quantification. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under acidic conditions?
A1: The two most probable degradation pathways under acidic conditions are the hydrolysis of the tosylate ester and the cleavage of the thioether bond. The tosylate ester can be hydrolyzed to yield 4-methylbenzenesulfonic acid and 3-(methylthio)propan-1-ol. The thioether linkage is generally more robust but can be cleaved under more forcing acidic conditions.
Q2: How can I monitor the stability of this compound in my experiments?
A2: The most common and effective method for monitoring the stability is High-Performance Liquid Chromatography (HPLC) with UV detection. This technique allows for the separation and quantification of the parent compound and its potential degradation products. Mass spectrometry (MS) coupled with HPLC can be used to identify the structure of any new degradants formed.
Q3: Are there any specific storage conditions recommended to ensure the stability of this compound?
A3: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place in a tightly sealed container. Avoid contact with strong acids and oxidizing agents.
Q4: Can the thioether moiety in this compound be oxidized during stability studies?
A4: Yes, the thioether is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. While this is more commonly observed with oxidizing agents, it can sometimes occur under certain acidic conditions, especially in the presence of dissolved oxygen or trace metal impurities.
Data Presentation
The following table is a template for summarizing quantitative data from stability studies.
Table 1: Stability of this compound under Acidic Conditions
| Condition | Time (hours) | % Parent Compound Remaining | % Degradant 1 (4-methylbenzenesulfonic acid) | % Degradant 2 (3-(methylthio)propan-1-ol) | % Other Degradants |
| 0.1 M HCl, 25°C | 0 | 100 | 0 | 0 | 0 |
| 24 | Data | Data | Data | Data | |
| 48 | Data | Data | Data | Data | |
| 1 M HCl, 50°C | 0 | 100 | 0 | 0 | 0 |
| 6 | Data | Data | Data | Data | |
| 12 | Data | Data | Data | Data |
*Data to be filled in from experimental results.
Experimental Protocols
Protocol for Acidic Stress Testing of this compound
Objective: To evaluate the stability of this compound under defined acidic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
HPLC grade water
-
HPLC grade acetonitrile
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV detector
-
pH meter
-
Thermostatically controlled water bath or oven
Procedure:
-
Preparation of Acidic Solution: Prepare a 0.1 M HCl solution by diluting concentrated HCl with HPLC grade water.
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Stress Condition Incubation:
-
Transfer a known volume of the stock solution into a reaction vessel.
-
Add the 0.1 M HCl solution to achieve the desired final concentration of the compound.
-
Place the reaction vessel in a thermostatically controlled environment (e.g., 50°C).
-
-
Time Point Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately neutralize the aliquot with an equivalent amount of NaOH solution to stop the degradation reaction.
-
Dilute the neutralized sample with the HPLC mobile phase to a suitable concentration for analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method.
-
Quantify the amount of remaining this compound and any formed degradation products by comparing their peak areas to a standard calibration curve.
-
Visualizations
Caption: Potential degradation pathways of this compound under acidic conditions.
Caption: Experimental workflow for acidic stress testing.
Technical Support Center: Removal of Tosylate Byproducts
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of tosylate-containing byproducts during organic synthesis.
Frequently Asked Questions (FAQs)
FAQ 1: How can I remove unreacted p-toluenesulfonyl chloride (TsCl) from my reaction mixture?
Unreacted TsCl is a common impurity that can complicate purification due to its reactivity and similar polarity to many organic products, often leading to co-elution in column chromatography.[1][2] Several methods exist for its removal:
-
Aqueous Workup (Hydrolysis): The most common approach is to quench the reaction with water or an aqueous base like sodium bicarbonate (NaHCO₃).[1] This hydrolyzes TsCl to the water-soluble p-toluenesulfonic acid (TsOH) or its corresponding salt, which can be easily removed in the aqueous phase during a liquid-liquid extraction.[1][3]
-
Amine Quench: Adding a simple amine (e.g., ammonia, ammonium hydroxide, or a primary/secondary amine) converts TsCl into a more polar p-toluenesulfonamide.[1][2][4] This new byproduct often has a significantly different Rƒ value, simplifying chromatographic separation.[4]
-
Scavenger Resins: Solid-phase scavengers, such as amine-functionalized silica gels or polymers (e.g., aminomethyl polystyrene), offer a clean way to remove excess TsCl.[1][4] The scavenger reacts with the TsCl, and the resulting polymer-bound byproduct is removed by simple filtration.[2][4]
-
Reaction with Cellulose: A green and economical method involves adding cellulosic materials, like filter paper, to the reaction mixture.[3][5] The cellulose hydroxyl groups react with the excess TsCl, which is then removed by filtration.[3][5] Sonication can accelerate this process.[3]
-
Stoichiometric Control: To prevent issues with excess TsCl, consider using it as the limiting reagent (e.g., 0.95-0.98 equivalents) in future experiments to ensure it is fully consumed.[1][6]
FAQ 2: How do I remove p-toluenesulfonic acid (TsOH) from my reaction?
p-Toluenesulfonic acid (TsOH) is a strong acid that is highly soluble in water and polar solvents.[1] It can be generated during the hydrolysis of TsCl or used as an acid catalyst.[7][8]
-
Basic Wash/Extraction: The most effective removal method is washing the organic layer with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution.[1] This deprotonates the sulfonic acid to form its sodium salt, which is highly soluble in the aqueous layer and easily separated.[1][9]
-
Recrystallization: If the desired product is a solid, recrystallization can be highly effective.[1][10] TsOH and its salts are often soluble in common recrystallization solvents and will remain in the mother liquor.[10]
-
Adsorption: For removal from aqueous solutions, specialized magnetic resins with amine functionality have been shown to be effective adsorbents for TsOH.[11]
FAQ 3: My product is co-eluting with TsCl during column chromatography. What should I do?
This is a common problem due to the similar polarity of TsCl and many organic products.[2][12]
-
Quench Before Chromatography: The best solution is to convert the TsCl into a compound with a different polarity before attempting chromatography.[2] Quenching with an amine to form the highly polar sulfonamide is a very effective strategy.[2][4]
-
Adjust the Mobile Phase: If quenching is not possible, modifying the chromatographic solvent system may help. For instance, adding a small amount of toluene or benzene to a hexane/ethyl acetate system can sometimes improve separation.[12]
FAQ 4: What are some effective non-chromatographic methods to purify my compound from tosyl impurities?
Avoiding column chromatography can save significant time, solvent, and resources.
-
Liquid-Liquid Extraction: This is a powerful first-line technique. By performing washes with acidic and basic solutions, you can selectively move acidic impurities (like TsOH) and basic impurities into the aqueous layer.[1]
-
Recrystallization: For crystalline solids, this is a superior method for achieving high purity.[1][13] It relies on differences in solubility rather than polarity.[1]
-
Scavenging Resins: The use of functionalized resins allows for the removal of impurities through filtration, which is a very simple and efficient workup step.[1][4]
Troubleshooting Guides
Issue 1: My desired product is sensitive to aqueous or basic conditions.
-
Problem: Standard quenching with aqueous base (e.g., NaHCO₃) to remove TsCl or TsOH could degrade a product containing base-labile functional groups like esters.[2]
-
Solution 1: Non-Aqueous Quench: Quench the excess TsCl with a primary or secondary amine in an organic solvent. The resulting sulfonamide can then be removed by chromatography or recrystallization.[2]
-
Solution 2: Scavenger Resin: Use a polymer-bound amine scavenger. This method avoids aqueous conditions entirely. The scavenger reacts with the TsCl, and the resin is simply filtered away, leaving the product in solution.[2]
-
Solution 3: Cellulose Method: Reacting the excess TsCl with filter paper is a gentle, non-basic method that can be followed by a standard workup.[3]
Issue 2: An emulsion has formed during my basic aqueous workup.
-
Problem: Vigorous shaking of a separatory funnel containing immiscible organic and aqueous layers, especially after a base wash, can lead to the formation of a stable emulsion that is difficult to separate.
-
Solution 1: Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[1]
-
Solution 2: Filtration: Pass the emulsified mixture through a pad of Celite or glass wool.
-
Solution 3: Patience and Gentle Stirring: Allow the mixture to stand for an extended period. Gentle swirling instead of vigorous shaking can help prevent emulsion formation in the first place.
Data Presentation: Comparison of Removal Methods
| Method | Target Impurity | Principle | Advantages | Disadvantages | Best Suited For |
| Aqueous Basic Wash | TsCl, TsOH | Hydrolysis & Extraction | Simple, inexpensive, highly effective for TsOH.[1] | May degrade base-sensitive products; can cause emulsions.[2] | General purpose removal of acidic tosyl byproducts. |
| Amine Quench | TsCl | Conversion | Creates a highly polar sulfonamide, simplifying chromatography.[2][4] | Adds another reagent; resulting sulfonamide must still be removed. | Products that co-elute with TsCl.[2] |
| Scavenger Resins | TsCl | Covalent Scavenging | Simple filtration workup; non-aqueous conditions possible.[2][4] | Higher cost; may require stoichiometric amounts and longer reaction times.[1] | Removing small to moderate amounts of excess TsCl from sensitive products.[1] |
| Cellulose (Filter Paper) | TsCl | Reaction | Green, simple, economical, gentle conditions.[3] | May require sonication for acceleration; less common method.[3] | An eco-friendly alternative for removing excess TsCl.[3] |
| Recrystallization | TsCl, TsOH, Sulfonamides | Solubility Difference | Can yield very high purity material; scalable.[1][13] | Product must be a solid; requires finding a suitable solvent system; potential yield loss.[1] | Purifying solid products from all types of tosyl-containing impurities.[1] |
| Column Chromatography | TsCl, TsOH, Sulfonamides | Differential Adsorption | Widely applicable to oils and solids; can separate complex mixtures.[1] | Time-consuming; uses large volumes of solvent; potential for product loss on the column. | When other methods fail or for complex mixtures. |
Experimental Protocols
Protocol 1: Aqueous Sodium Bicarbonate Wash for TsCl/TsOH Removal
-
Reaction Quenching: Once the reaction is complete (monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.
-
Hydrolysis: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture while stirring. Vent the flask periodically to release any CO₂ gas that evolves.
-
Extraction: Transfer the mixture to a separatory funnel. If needed, add more organic solvent to ensure proper partitioning.
-
Washing: Shake the funnel, venting frequently.[9] Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Wash the organic layer one more time with NaHCO₃ solution, followed by a wash with brine to help remove residual water.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[2]
Protocol 2: Purification using an Amine Scavenger Resin
-
Resin Addition: To the completed reaction mixture containing excess TsCl, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene, ~2-3 equivalents relative to the excess TsCl).[2]
-
Stirring: Stir the resulting suspension at room temperature. Monitor the disappearance of TsCl by TLC. The required time can range from a few hours to overnight.[2]
-
Filtration: Once the TsCl is consumed, filter the mixture through a pad of celite or a fritted funnel to remove the resin.[1]
-
Rinsing and Concentration: Rinse the filtered resin with a small amount of the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the crude product, now free of unreacted TsCl.[1]
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which your desired product is highly soluble at elevated temperatures but poorly soluble at low temperatures, while the tosyl impurities remain soluble at low temperatures.[1][13]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot solvent.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage the formation of large, pure crystals, do not disturb the flask.
-
Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely under vacuum to remove any residual solvent.
Visualizations
Caption: Decision-making workflow for selecting a suitable purification method.
Caption: Chemical conversions of TsCl into more easily separable byproducts.
Caption: Troubleshooting guide for removing TsCl from base-sensitive products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Facile removal of tosyl chloride from tosylates using cellulosic materials, e.g., filter paper [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. preprints.org [preprints.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN106588712A - Purification method capable of reducing sulfate content of p-toluenesulfonic acid - Google Patents [patents.google.com]
- 11. sid.ir [sid.ir]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. mt.com [mt.com]
Technical Support Center: Preventing Oxidation of the Methylthio Group
For researchers, scientists, and drug development professionals, the methylthio group (-SCH₃) is a common functional group that presents a significant challenge during chemical synthesis due to its susceptibility to oxidation. The electron-rich nature of the sulfur atom makes it easily oxidized to a sulfoxide (-SO(CH₃)) or a sulfone (-SO₂(CH₃)), leading to undesired byproducts and reduced yields. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate and prevent the unwanted oxidation of the methylthio group during your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving methylthio-containing compounds and provides a systematic approach to diagnosing and solving oxidation-related problems.
Problem: I am observing significant formation of sulfoxide or sulfone byproducts in my reaction.
Possible Cause 1: Presence of Oxidizing Agents
Many common reagents used in organic synthesis are strong oxidizing agents that can readily oxidize the methylthio group.
-
Identification: Review your reaction scheme to identify any reagents that are known oxidants. Common culprits include:
-
Peroxides (e.g., hydrogen peroxide, m-CPBA)
-
Hypervalent iodine reagents (e.g., Dess-Martin periodinane, IBX)
-
Metal-based oxidants (e.g., KMnO₄, CrO₃)
-
Nitric acid
-
-
Solution:
-
Selection of Milder Reagents: If possible, choose a milder reagent that is less likely to oxidize the methylthio group. The choice of reagent will depend on the specific transformation you are trying to achieve.
-
Use of a Quenching Agent: If a strong oxidant is necessary, ensure that any excess is quenched before workup.
-
Possible Cause 2: Inadequate Quenching of the Reaction
Even if the oxidant is consumed in the main reaction, residual amounts can still oxidize the methylthio group during the workup procedure.
-
Identification: If you are using an oxidizing agent and not performing a specific quenching step, this is a likely cause of byproduct formation.
-
Solution:
-
Implement a Quenching Step: Before the aqueous workup, add a mild reducing agent to neutralize any remaining oxidant. Common and effective quenching agents are sodium sulfite (Na₂SO₃) and sodium thiosulfate (Na₂S₂O₃).[1]
-
Possible Cause 3: Aerobic Oxidation
In some cases, particularly at elevated temperatures or in the presence of metal catalysts, atmospheric oxygen can contribute to the oxidation of the methylthio group.
-
Identification: If you are running your reaction at high temperatures for an extended period and are not taking precautions to exclude air, this could be a contributing factor.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas to remove dissolved oxygen.
-
Possible Cause 4: Inappropriate Workup Conditions
The conditions during the aqueous workup can also promote oxidation.
-
Identification: Acidic conditions during workup can sometimes exacerbate oxidation, especially if certain quenching agents are used.
-
Solution:
-
Choice of Quenching Agent: Be mindful of the pH of your reaction mixture. Sodium thiosulfate can disproportionate under acidic conditions to form elemental sulfur, which can complicate purification.[1] In such cases, sodium sulfite is a better choice as it does not produce elemental sulfur.[1]
-
Minimize Workup Time: Process your reaction mixture as quickly as possible during the workup to reduce the time the methylthio group is exposed to potentially oxidizing conditions.
-
Frequently Asked Questions (FAQs)
Q1: Why is the methylthio group so easily oxidized?
A1: The sulfur atom in the methylthio group is electron-rich, making it a good nucleophile and susceptible to attack by electrophilic oxidizing agents. This can lead to the formation of the corresponding sulfoxide and, with stronger oxidation, the sulfone.
Q2: What are the best quenching agents to prevent oxidation during workup?
A2: Mild reducing agents are ideal for quenching excess oxidants without affecting the methylthio group. The most commonly used and effective quenching agents are sodium sulfite (Na₂SO₃) and sodium thiosulfate (Na₂S₂O₃).[1]
Q3: How do I choose between sodium sulfite and sodium thiosulfate?
A3: Both are effective, but the choice can depend on your reaction conditions. Sodium thiosulfate can form elemental sulfur under acidic conditions, which can complicate purification.[1] Therefore, if your reaction mixture is acidic, sodium sulfite is the preferred choice.[1]
Q4: I've quenched my reaction, but I'm still seeing some oxidation. What else can I do?
A4: If oxidation persists even after quenching, consider the following:
-
Thoroughness of Quenching: Ensure you are using a sufficient excess of the quenching agent and allowing enough time for it to react completely with the oxidant.
-
Exclusion of Air: As mentioned in the troubleshooting guide, performing the reaction and workup under an inert atmosphere can prevent aerobic oxidation.
-
Solvent Purity: Ensure your solvents are free of peroxide impurities, which can be a hidden source of oxidation.
Q5: Can I use a protecting group for the methylthio group?
A5: While protecting groups for thiols are common, protecting a thioether (like a methylthio group) is less straightforward and often involves converting it to a sulfonium salt, which can be reversed. However, for most applications, careful control of reaction and workup conditions is a more practical approach than a protection/deprotection strategy.
Data Presentation
| Quenching Agent | Formula | Typical Concentration | Advantages | Disadvantages |
| Sodium Sulfite | Na₂SO₃ | 10% aqueous solution | Effective for a broad range of oxidants; Does not form elemental sulfur under acidic conditions.[1] | Can create a slightly basic environment which may not be suitable for all products. |
| Sodium Thiosulfate | Na₂S₂O₃ | Saturated aqueous solution | Inexpensive and readily available; Very effective for quenching peroxides and halogens. | Can form elemental sulfur under acidic conditions, complicating purification.[1] |
| Ascorbic Acid | C₆H₈O₆ | Varies (used as a solution) | Mild and organic-soluble; Byproducts are generally easy to remove. | More expensive than inorganic salts; Can introduce acidic conditions. |
Experimental Protocols
Protocol 1: General Quenching Procedure with Sodium Sulfite
This protocol is suitable for quenching a variety of oxidizing agents, especially in reactions where acidic conditions are present.
-
Cool the Reaction: Once the reaction is complete (as determined by TLC or other monitoring methods), cool the reaction mixture to 0 °C in an ice bath. This will help to slow down any potential side reactions.
-
Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium sulfite.
-
Quench the Reaction: Slowly and carefully add the sodium sulfite solution to the stirred reaction mixture. The addition is typically done dropwise.
-
Stir: Allow the mixture to stir at 0 °C for 15-30 minutes to ensure complete quenching of the oxidant.
-
Proceed with Workup: Proceed with your standard aqueous workup (e.g., extraction with an organic solvent).
Protocol 2: General Quenching Procedure with Sodium Thiosulfate
This protocol is effective for quenching reactions involving peroxides or halogens under neutral or basic conditions.
-
Cool the Reaction: After the reaction is complete, cool the reaction mixture to 0 °C using an ice bath.
-
Prepare Quenching Solution: Prepare a saturated aqueous solution of sodium thiosulfate.
-
Quench the Reaction: Slowly add the saturated sodium thiosulfate solution to the reaction mixture with vigorous stirring.
-
Stir: Continue stirring at 0 °C for 15-30 minutes.
-
Proceed with Workup: Continue with your planned aqueous workup procedure.
Visualizations
The following diagrams illustrate key concepts and workflows for preventing methylthio group oxidation.
Caption: Decision workflow for selecting a quenching agent.
Caption: Troubleshooting guide for methylthio group oxidation.
References
Validation & Comparative
A Comparative Guide to 3-(Methylthio)propyl 4-methylbenzenesulfonate and Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-(Methylthio)propyl 4-methylbenzenesulfonate with other common alkylating agents. The information presented is intended to assist researchers in selecting the appropriate reagent for their specific synthetic needs, with a focus on experimental data and established protocols. Alkylating agents are a fundamental class of reagents in organic synthesis and drug development, utilized for their ability to introduce alkyl groups into a variety of nucleophilic molecules. Their reactivity, selectivity, and reaction conditions can vary significantly, making the choice of alkylating agent a critical parameter in experimental design.
Overview of Alkylating Agents
Alkylating agents are electrophilic compounds that react with nucleophiles, transferring an alkyl group. This class of reagents is diverse, ranging from highly reactive alkyl halides to more stable sulfonates. The choice of a specific agent depends on factors such as the nucleophilicity of the substrate, desired reactivity, and tolerance of other functional groups within the molecule. In the context of drug development, alkylating agents are a cornerstone of cancer chemotherapy, where they exert their cytotoxic effects by alkylating DNA, leading to cell cycle arrest and apoptosis.[1][2]
This guide will focus on a comparison of this compound with three widely used alkylating agents:
-
Methyl Iodide (CH₃I): A highly reactive and commonly used methylating agent.
-
Dimethyl Sulfate ((CH₃)₂SO₄): A potent and cost-effective methylating agent.
-
Ethyl Tosylate (CH₃CH₂OTs): A representative of simple alkyl tosylates, known for their good leaving group properties.
Data Presentation: A Comparative Analysis
The following tables summarize the performance of this compound and the selected alternative alkylating agents in various alkylation reactions. Due to the limited availability of published data for this compound, a direct, side-by-side comparison under identical conditions is not currently possible. The data presented is compiled from various sources to provide a representative overview of their applications.
Table 1: N-Alkylation Performance
| Alkylating Agent | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Phthalimide | K₂CO₃ | DMF | 80 | 6 | ~75 (estimated)¹ |
| Methyl Iodide | Isatin | K₂CO₃ | DMF | 70 | 1.5 - 2 | ~80[3] |
| Methyl Iodide (Microwave) | Isatin | K₂CO₃ | DMF | Not specified | 3 min | 95[3] |
| Ethyl Tosylate | Thiophenol | K₂CO₃ | Acetonitrile | Reflux | 4 | 92 |
Table 2: O-Alkylation Performance
| Alkylating Agent | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Phenol | K₂CO₃ | Acetone | Reflux | 12 | Not Available |
| Dimethyl Sulfate | 2-Methylhydroquinone | K₂CO₃ | Acetone | Reflux | Not specified | High |
| Dimethyl Sulfate | Vanillin | K₂CO₃ | DMF | 100 | 1 | High |
Table 3: S-Alkylation Performance
| Alkylating Agent | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Thiophenol | K₂CO₃ | Ethanol | Reflux | 8 | Not Available |
| Ethyl Tosylate | Thiophenol | K₂CO₃ | Acetonitrile | Reflux | 4 | 92 |
Experimental Protocols
Detailed methodologies for representative alkylation reactions are provided below.
Protocol 1: General Procedure for N-Alkylation with Methyl Iodide
This protocol is a standard method for the N-methylation of substrates like isatin.[3]
Reagents and Materials:
-
Isatin (1.0 mmol)
-
Potassium Carbonate (K₂CO₃) (1.3 mmol)
-
Methyl Iodide (CH₃I) (4.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
Dissolve isatin in DMF in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Stir the mixture at room temperature until the formation of the isatin anion is complete.
-
Add methyl iodide to the reaction mixture.
-
Heat the reaction mixture to 70°C under reflux for 1.5 to 2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-methylated product.
Protocol 2: General Procedure for O-Alkylation of a Phenol with Dimethyl Sulfate
This protocol describes a typical procedure for the O-methylation of a phenolic compound.
Reagents and Materials:
-
Phenolic substrate (e.g., vanillin) (0.033 mol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (0.036 mol)
-
Dimethyl Sulfate ((CH₃)₂SO₄)
-
N,N-Dimethylformamide (DMF) (20 mL)
Procedure:
-
In a three-neck flask equipped with a mechanical stirrer and reflux condenser, combine the phenolic substrate and anhydrous potassium carbonate in DMF.
-
Heat the mixture to 100°C under a nitrogen atmosphere.
-
Slowly add dimethyl sulfate to the mixture while maintaining the reaction temperature.
-
Stir the reaction mixture at 80-100°C for 1-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., methylene chloride).
-
Wash the combined organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: General Procedure for S-Alkylation of a Thiol with an Alkyl Tosylate
This protocol outlines a general method for the S-alkylation of thiols.
Reagents and Materials:
-
Thiol (e.g., thiophenol) (1.0 equiv)
-
Alkyl Tosylate (e.g., ethyl tosylate) (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (1.5 equiv)
-
Acetonitrile
Procedure:
-
To a solution of the thiol in acetonitrile, add potassium carbonate.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl tosylate to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired thioether.
Mandatory Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general mechanism of SN2 alkylation by tosylates and a typical experimental workflow for an alkylation reaction.
Caption: General mechanism of a bimolecular nucleophilic substitution (SN2) reaction with an alkyl tosylate.
References
A Comparative Analysis of 3-(Methylthio)propyl Tosylate and Mesylate Reactivity
In the landscape of organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals, the choice of a suitable leaving group is a critical parameter that dictates the efficiency and outcome of a reaction. For the conversion of alcohols into reactive electrophiles, tosylates (p-toluenesulfonates) and mesylates (methanesulfonates) are among the most frequently employed activating groups. This guide provides a detailed comparison of the reactivity of 3-(Methylthio)propyl tosylate and 3-(Methylthio)propyl mesylate, supported by established principles of leaving group ability and detailed experimental protocols for their synthesis and comparative evaluation.
Leaving Group Ability: A Quantitative Perspective
The efficacy of a leaving group is inversely related to its basicity; a weaker base is a better leaving group. This is because a weaker base is more stable in its anionic form after departing from the substrate. The stability of the tosylate and mesylate anions can be inferred from the pKa of their conjugate acids, p-toluenesulfonic acid and methanesulfonic acid, respectively. A lower pKa value indicates a stronger acid and thus a more stable conjugate base.
Furthermore, relative reaction rates in nucleophilic substitution reactions provide a direct measure of leaving group ability. The following table summarizes key data that illustrates the comparative reactivity of tosylates and mesylates.
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Reaction Rate |
| Tosylate | -OTs | p-Toluenesulfonic acid | ~ -2.8 | ~0.7 |
| Mesylate | -OMs | Methanesulfonic acid | ~ -1.9 | 1 (Reference) |
The data indicates that both tosylate and mesylate are excellent leaving groups due to the low pKa values of their conjugate acids.[1] The mesylate group is often considered slightly more reactive than the tosylate group in SN2 reactions, which is consistent with methanesulfonic acid being a slightly weaker acid than p-toluenesulfonic acid.[2] The larger size of the tosylate group can also introduce steric hindrance, potentially slowing down the reaction rate compared to the less bulky mesylate group.[3]
Experimental Protocols
To enable researchers to make an informed decision for their specific application, detailed protocols for the synthesis of 3-(Methylthio)propyl tosylate and mesylate, as well as a procedure for a comparative reactivity study, are provided below.
Synthesis of 3-(Methylthio)propyl Tosylate
Objective: To synthesize 3-(Methylthio)propyl tosylate from 3-(methylthio)propan-1-ol.
Materials:
-
3-(methylthio)propan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve 3-(methylthio)propan-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 eq) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-(Methylthio)propyl tosylate.
Synthesis of 3-(Methylthio)propyl Mesylate
Objective: To synthesize 3-(Methylthio)propyl mesylate from 3-(methylthio)propan-1-ol.
Materials:
-
3-(methylthio)propan-1-ol
-
Methanesulfonyl chloride (MsCl)
-
Pyridine or Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve 3-(methylthio)propan-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-(Methylthio)propyl mesylate.
Comparative Reactivity Study: Nucleophilic Substitution with Azide
Objective: To compare the rate of nucleophilic substitution of 3-(Methylthio)propyl tosylate and 3-(Methylthio)propyl mesylate with sodium azide.
Materials:
-
3-(Methylthio)propyl tosylate
-
3-(Methylthio)propyl mesylate
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
-
Thermostatted reaction vessels.
Procedure:
-
Prepare two separate reaction mixtures, each containing a solution of the respective substrate (3-(Methylthio)propyl tosylate or mesylate, 0.1 M) and an internal standard in DMF.
-
In parallel, prepare a solution of sodium azide (0.2 M) in DMF.
-
Equilibrate both substrate solutions and the nucleophile solution to the desired reaction temperature (e.g., 50 °C) in thermostatted vessels.
-
To initiate the reactions, add an equal volume of the pre-heated sodium azide solution to each of the substrate solutions simultaneously.
-
At regular time intervals (e.g., every 15 minutes), withdraw an aliquot from each reaction mixture and quench it by adding it to cold water and extracting with a suitable organic solvent (e.g., diethyl ether).
-
Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining substrate and the formed product (3-(methylthio)propyl azide) relative to the internal standard.
-
Plot the concentration of the starting material versus time for both reactions.
-
Determine the initial reaction rate for each substrate by calculating the slope of the initial linear portion of the concentration-time curve.
-
The relative reactivity is the ratio of the initial rate of the mesylate reaction to the initial rate of the tosylate reaction.
Visualizing the Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Caption: Factors determining leaving group efficacy.
Caption: Workflow for comparative kinetic analysis.
Conclusion
Both 3-(Methylthio)propyl tosylate and 3-(Methylthio)propyl mesylate are highly effective substrates for nucleophilic substitution reactions due to the excellent leaving group ability of the tosylate and mesylate groups. Based on general principles, the mesylate is expected to be slightly more reactive than the tosylate. The choice between the two may also be influenced by factors such as the cost and availability of the corresponding sulfonyl chlorides, and the physical properties of the resulting activated alcohol (e.g., crystallinity). The provided experimental protocols offer a clear path for synthesizing these compounds and for performing a rigorous comparative analysis of their reactivity to guide the selection of the optimal reagent for a specific synthetic transformation.
References
A Comparative Guide to Alternative Reagents for the Synthesis of 3-(Methylthio)propyl Ethers
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-(methylthio)propyl ethers is a crucial step in the preparation of various organic molecules, including pharmaceuticals and agrochemicals. The traditional Williamson ether synthesis, often employing strong and hazardous bases like sodium hydride (NaH), has prompted the exploration of alternative reagents that offer milder reaction conditions, improved safety profiles, and greater functional group tolerance. This guide provides an objective comparison of three prominent alternative methods: a modified Williamson ether synthesis using potassium carbonate, the Mitsunobu reaction, and a phase-transfer catalyzed approach.
Williamson Ether Synthesis with Potassium Carbonate
The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with an alkyl halide in an SN2 reaction.[1] A greener and safer alternative to strong bases like NaH is the use of milder inorganic bases such as potassium carbonate (K₂CO₃).[2] This method is particularly effective for the etherification of phenols and primary alcohols.[1]
Experimental Protocol:
A representative procedure for the synthesis of an alkyl ether using potassium carbonate is as follows:
-
To a solution of the alcohol (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, add finely pulverized potassium carbonate (1.5-2.0 eq.).[3][4]
-
Add the alkyl halide (1.1-1.2 eq.) to the mixture.
-
Heat the reaction mixture to a temperature ranging from 50 °C to reflux, and monitor the reaction progress by thin-layer chromatography (TLC).[3][5]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).[3]
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Figure 1. Williamson Ether Synthesis Workflow.
The Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for the synthesis of esters, ethers, and thioethers from primary and secondary alcohols with inversion of stereochemistry.[6][7] This reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.[8][9]
Experimental Protocol:
A general procedure for the Mitsunobu reaction to form a thioether is as follows:[10]
-
Dissolve the alcohol (1.0 eq.), the thiol (nucleophile, 1.2 eq.), and triphenylphosphine (1.5 eq.) in an anhydrous solvent like tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere.[10]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the azodicarboxylate (e.g., DIAD, 1.5 eq.) dropwise to the cooled solution.[10]
-
Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.[10]
-
Upon completion, the byproduct triphenylphosphine oxide can often be precipitated and removed by filtration.
-
The filtrate is then typically washed with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Figure 2. Mitsunobu Reaction Workflow.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is an effective technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous and an organic phase.[11] For thioether synthesis, a phase-transfer catalyst, commonly a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports a thiolate anion from the aqueous phase to the organic phase to react with an alkyl halide.[12] This method often allows for milder reaction conditions and avoids the need for anhydrous solvents and strong, expensive bases.[11][12]
Experimental Protocol:
A representative protocol for the synthesis of thioethers using phase-transfer catalysis is as follows:[12]
-
In a reaction vessel, combine the alkyl halide (1.0 eq.), the thiol (1.0 eq.), the phase-transfer catalyst (e.g., TBAB, 0.1 eq.), and a biphasic solvent system (e.g., monochlorobenzene and water).[12][13]
-
Add an aqueous solution of a base, such as sodium hydroxide or sodium hydrogen sulfide (if starting from an alkyl halide and forming the thiol in situ).[12]
-
Stir the biphasic mixture vigorously at a controlled temperature (e.g., 10-15 °C) for several hours, monitoring the reaction by TLC.[12][13]
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography if necessary.
Figure 3. Phase-Transfer Catalysis Workflow.
Quantitative Data Summary
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation(s) |
| Williamson Synthesis | Alcohol, Alkyl Halide, K₂CO₃ | DMF/DMSO | 50 - 100 | 1 - 8 | 68 - 91 | [2][14] |
| Mitsunobu Reaction | Alcohol, Thiol, PPh₃, DIAD/DEAD | THF | 0 - Room Temp. | 6 - 8 | 74 - 92 | [9][10] |
| Phase-Transfer Catalysis | Alkyl Halide, Thiol, NaOH, TBAB | Toluene/Water | 90 | Varies | High | [15] |
Comparison and Conclusion
The choice of the most suitable reagent and method for the synthesis of 3-(methylthio)propyl ethers depends on several factors, including the specific substrate, desired stereochemistry, and scale of the reaction.
-
The Williamson ether synthesis with potassium carbonate offers a cost-effective and operationally simple alternative to using hazardous bases like NaH. It is well-suited for large-scale synthesis where cost and safety are primary concerns.
-
The Mitsunobu reaction is an excellent choice when inversion of stereochemistry at a chiral center is required.[6] It proceeds under mild, neutral conditions, making it compatible with a wide range of functional groups. However, the stoichiometric generation of triphenylphosphine oxide can complicate purification.[10]
-
Phase-transfer catalysis presents a "green" and efficient alternative, often allowing for the use of aqueous bases and avoiding anhydrous conditions.[11] The milder reaction conditions and high yields make it an attractive method, particularly for industrial applications where minimizing waste and hazardous solvent use is crucial.[12]
Ultimately, the selection of the optimal synthetic route will be guided by the specific requirements of the target molecule and the practical constraints of the laboratory or manufacturing setting. Each of these alternative methods provides a valuable tool for the modern organic chemist, offering distinct advantages over traditional synthetic approaches.
References
- 1. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 2. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 3. BJOC - Asymmetric synthesis of tertiary thiols and thioethers [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. sciensage.info [sciensage.info]
- 12. sciensage.info [sciensage.info]
- 13. researchgate.net [researchgate.net]
- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Thioether Synthesis: Evaluating 3-(Methylthio)propyl 4-methylbenzenesulfonate as an Alkylating Agent
For researchers, scientists, and drug development professionals, the strategic construction of carbon-sulfur bonds is a cornerstone of modern organic synthesis. Thioethers, in particular, are prevalent motifs in a vast array of pharmaceuticals and functional materials. This guide provides an objective comparison of thioether synthesis methodologies, with a focus on the utility of 3-(Methylthio)propyl 4-methylbenzenesulfonate as a potent alkylating agent. While direct comparative studies on this specific tosylate are not extensively documented in readily available literature, this guide extrapolates its performance based on the well-established reactivity of alkyl tosylates and provides a framework for its validation against alternative synthetic routes.
Introduction to Thioether Synthesis and the Role of Alkyl Tosylates
The synthesis of thioethers most commonly involves the nucleophilic substitution reaction between a thiol (or its corresponding thiolate) and an electrophilic alkylating agent. The choice of the electrophile is critical, influencing reaction conditions, yields, and functional group tolerance. Alkyl tosylates, such as this compound, are widely recognized as excellent electrophiles for such transformations. The tosylate group is a superior leaving group compared to halides, which often leads to milder reaction conditions and higher yields in S-alkylation reactions.
Performance Comparison: this compound vs. Alternative Methods
To contextualize the utility of this compound, a comparison with other common methods for thioether synthesis is presented below. The data for alternative methods are based on established literature, while the performance of the target tosylate is projected based on the general reactivity of alkyl tosylates.
Data Presentation
| Method | Electrophile/Activating Reagent | Nucleophile | Typical Reaction Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| S-Alkylation with Tosylate | This compound | Thiol/Thiolate | Base (e.g., K₂CO₃, NaH), Polar aprotic solvent (e.g., DMF, CH₃CN), RT to moderate heat | Good to Excellent (>85%) | Excellent leaving group, high yields, mild conditions, stable and crystalline reagent. | Requires pre-synthesis of the tosylate from the corresponding alcohol. |
| S-Alkylation with Halide | Alkyl Halide (e.g., R-Br, R-I) | Thiol/Thiolate | Stronger base may be required (e.g., NaH, NaOEt), often requires heating | Variable (50-90%) | Readily available and cost-effective starting materials. | Less reactive than tosylates, may require harsher conditions, potential for side reactions. |
| Mitsunobu Reaction | Diethyl azodicarboxylate (DEAD) / Triphenylphosphine (PPh₃) | Thiol and Alcohol | Anhydrous THF, 0 °C to RT | Good (70-90%) | Inversion of stereochemistry at the alcohol carbon, mild conditions. | Stoichiometric amounts of byproducts (phosphine oxide and hydrazine derivative) that can complicate purification. |
| Metal-Catalyzed Cross-Coupling | Aryl/Vinyl Halide or Triflate | Thiol | Palladium or Copper catalyst, Ligand, Base, Anhydrous solvent, Elevated temperatures | Good to Excellent (>80%) | Forms aryl and vinyl thioethers, broad substrate scope. | Catalyst cost and toxicity, requires inert atmosphere, optimization of ligands and conditions can be complex. |
| Thiol-Ene "Click" Reaction | Alkene | Thiol | Radical initiator (e.g., AIBN) or UV light | Excellent (>90%) | High yields, rapid reaction, tolerant of many functional groups, proceeds under mild conditions. | Primarily for the synthesis of thioethers from alkenes, regioselectivity can be an issue. |
Experimental Protocols
General Protocol for Thioether Synthesis using this compound
This protocol is a general representation for the S-alkylation of a thiol using an alkyl tosylate.
Materials:
-
Thiol (1.0 equiv)
-
This compound (1.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the thiol (1.0 equiv) in anhydrous DMF, add potassium carbonate (2.0 equiv).
-
Stir the mixture at room temperature for 30 minutes to generate the thiolate in situ.
-
Add a solution of this compound (1.1 equiv) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (40-60 °C) can be applied.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired thioether.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the thioether synthesis and a conceptual signaling pathway where a thioether-containing molecule might act as an inhibitor.
Caption: Workflow for thioether synthesis via S-alkylation.
Spectroscopic Characterization of 3-(Methylthio)propylation Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic characteristics of 3-(methylthio)propylation products and notable alternatives. Detailed experimental protocols, quantitative data, and visual workflows are presented to assist in the identification and analysis of these sulfur-containing compounds, which are significant in various fields, including flavor chemistry and drug development.
Comparison of Spectroscopic Data
The following tables summarize the key spectroscopic data for 3-(methylthio)propionaldehyde, a primary product of 3-(methylthio)propylation, and compares it with representative examples of alternative S-alkylation products, such as those derived from xanthate reactions and thiol-ene additions.
Table 1: 1H NMR Spectroscopic Data (CDCl3)
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3-(Methylthio)propionaldehyde | -CHO | 9.77 | t | 1.3 |
| -CH2-CHO | 2.78 | t | 7.3 | |
| -S-CH2- | 2.65 | t | 7.3 | |
| -S-CH3 | 2.13 | s | - | |
| S-Propyl Thioacetate (Alternative) | -S-CH2- | 2.86 | t | 7.4 |
| -CH2-CH3 | 1.62 | sextet | 7.4 | |
| -CO-CH3 | 2.33 | s | - | |
| -CH2-CH3 | 0.99 | t | 7.4 | |
| Product of 1-Propanethiol and Allyl Alcohol (Thiol-Ene Alternative) | -S-CH2- (from thiol) | 2.52 | t | 7.5 |
| -CH2-CH2-S- | 1.83 | p | 7.5 | |
| -CH2-OH | 3.73 | t | 6.2 | |
| -S-CH2-CH2- | 2.75 | t | 6.2 | |
| -CH2-CH3 | 0.98 | t | 7.4 |
Table 2: 13C NMR Spectroscopic Data (CDCl3)
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| 3-(Methylthio)propionaldehyde | -CHO | 200.6 |
| -CH2-CHO | 43.2 | |
| -S-CH2- | 26.4 | |
| -S-CH3 | 15.5 | |
| S-Propyl Thioacetate (Alternative) | C=O | 196.0 |
| -S-CH2- | 31.0 | |
| -CH2-CH3 | 23.0 | |
| -CO-CH3 | 30.0 | |
| -CH2-CH3 | 13.0 | |
| Product of 1-Propanethiol and Allyl Alcohol (Thiol-Ene Alternative) | -CH2-OH | 61.0 |
| -S-CH2- (from thiol) | 34.0 | |
| -S-CH2-CH2- | 32.0 | |
| -CH2-CH2-S- | 23.0 | |
| -CH2-CH3 | 13.0 |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Functional Group | Wavenumber (cm-1) | Intensity |
| 3-(Methylthio)propionaldehyde | C=O (aldehyde) | ~1725 | Strong |
| C-H (aldehyde) | ~2720, ~2820 | Medium | |
| C-S | ~600-800 | Weak to Medium | |
| S-Alkyl Thioester (from Xanthate) | C=O (thioester) | ~1690 | Strong |
| C-S | ~600-800 | Weak to Medium | |
| Thioether (from Thiol-Ene) | C-S | ~600-800 | Weak to Medium |
| O-H (if alcohol present) | ~3200-3600 | Broad, Strong |
Table 4: Mass Spectrometry (MS) Data
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 3-(Methylthio)propionaldehyde | EI | 104 | 75, 61, 47 |
| S-Propyl Thioacetate (Alternative) | EI | 118 | 75, 59, 43 |
| Product of 1-Propanethiol and Allyl Alcohol (Thiol-Ene Alternative) | EI | 134 | 101, 87, 75, 61 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution 1H and 13C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.5-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
1H NMR Acquisition:
-
Acquire spectra with a 30° pulse angle and a relaxation delay of at least 5 times the longest T1 relaxation time (typically 5-10 seconds for small molecules) to ensure accurate integration.
-
Set the number of scans to 16 or higher to achieve an adequate signal-to-noise ratio.
-
-
13C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence.
-
Acquire spectra with a sufficient number of scans (typically 1024 or more) to obtain good signal-to-noise for all carbon signals.
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for 1H and 77.16 ppm for 13C (CDCl3).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Neat Liquid):
-
Place one drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin film of the liquid between the plates.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm-1.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting transmittance or absorbance spectrum to identify characteristic absorption bands.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the volatile compounds.
Methodology:
-
Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 100 ppm.
-
Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the analysis of volatile organic compounds (e.g., a DB-5ms column).
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound. Compare the obtained mass spectrum with library data for confirmation.
Signaling Pathways and Experimental Workflows
Ehrlich Pathway for 3-(Methylthio)propionaldehyde Formation
3-(Methylthio)propionaldehyde is a key aroma compound that can be formed from the amino acid methionine via the Ehrlich pathway, a metabolic route in yeast and other microorganisms.[1]
Caption: The Ehrlich pathway for methionine degradation.
General Workflow for S-Alkylation of Thiols
A common synthetic route to thioethers is the S-alkylation of thiols with alkyl halides. This straightforward reaction proceeds via a nucleophilic substitution mechanism.
References
A Comparative Guide to the Alkylation Kinetics of 3-(Methylthio)propyl Tosylate and Alternative Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the alkylation kinetics of 3-(methylthio)propyl tosylate against two common alternative alkylating agents: propyl tosylate and ethyl methanesulfonate. Due to the scarcity of directly comparable kinetic data in published literature, this document focuses on a qualitative comparison based on established chemical principles and provides detailed experimental protocols to enable researchers to generate quantitative data for their specific applications.
Introduction to Alkylating Agents
Alkylating agents are a class of electrophilic compounds that react with nucleophiles to introduce an alkyl group. Their reactivity is of paramount importance in various fields, including organic synthesis and medicinal chemistry, where they are used to modify organic molecules and biological macromolecules. The kinetic profile of an alkylating agent—how fast it reacts under specific conditions—is a critical parameter for its effective and safe use.
This guide focuses on 3-(methylthio)propyl tosylate, a functionalized alkyl tosylate. The presence of the methylthio group (CH₃S-) at the γ-position may influence its reactivity through steric or electronic effects, making a kinetic comparison with simpler analogs valuable. We will compare it with:
-
Propyl Tosylate: A structurally similar alkyl tosylate without the methylthio group. This allows for the direct assessment of the influence of the methylthio substituent.
-
Ethyl Methanesulfonate (EMS): An alkylating agent with a different leaving group (mesylate) and a shorter alkyl chain. Mesylates are generally considered slightly better leaving groups than tosylates, which would suggest a faster reaction rate.
Qualitative Comparison of Alkylation Reactivity
In the absence of direct quantitative data, we can predict the relative reactivities based on fundamental principles of organic chemistry, assuming a bimolecular nucleophilic substitution (S(_N)2) mechanism, which is typical for primary alkylating agents like these.
| Alkylating Agent | Structure | Expected Relative Reactivity | Rationale |
| 3-(Methylthio)propyl Tosylate | CH₃SCH₂CH₂CH₂OTs | Intermediate | The primary alkyl tosylate structure favors an S(_N)2 reaction. The electron-donating nature of the sulfur atom might slightly decrease the electrophilicity of the alpha-carbon through space, potentially slowing the reaction compared to propyl tosylate. Steric hindrance from the methylthio group is likely minimal as it is in the γ-position. |
| Propyl Tosylate | CH₃CH₂CH₂OTs | Baseline | As a simple primary alkyl tosylate, it serves as a good baseline for comparison. Its reactivity is primarily governed by the good leaving group ability of the tosylate and the unhindered nature of the primary carbon. |
| Ethyl Methanesulfonate (EMS) | CH₃CH₂OMs | Highest | The mesylate group is a slightly better leaving group than tosylate due to the lower pKa of its conjugate acid (methanesulfonic acid vs. p-toluenesulfonic acid). The shorter ethyl chain may also lead to slightly faster reaction rates compared to a propyl chain due to reduced steric hindrance. Alkylation with EMS is known to proceed via a mixed S(_N)1/S(_N)2 mechanism. |
Proposed Experimental Protocols for a Comparative Kinetic Study
To obtain quantitative data, a rigorous kinetic study is required. The following protocols outline a methodology to compare the alkylation rates of the three compounds.
Synthesis of 3-(Methylthio)propyl Tosylate
Since 3-(methylthio)propyl tosylate is not readily commercially available, it must be synthesized. This is typically a two-step process starting from 3-(methylthio)-1-propanol.
Step 1: Synthesis of 3-(Methylthio)-1-propanol
This precursor can be synthesized via the reaction of 3-chloro-1-propanol with sodium thiomethoxide.
-
Materials: 3-chloro-1-propanol, sodium thiomethoxide, methanol.
-
Procedure:
-
Dissolve sodium thiomethoxide in methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add 3-chloro-1-propanol dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 3-(methylthio)-1-propanol.[1][2][3]
-
Step 2: Tosylation of 3-(Methylthio)-1-propanol
-
Materials: 3-(methylthio)-1-propanol, p-toluenesulfonyl chloride (TsCl), pyridine or triethylamine, dichloromethane (DCM).
-
Procedure:
-
Dissolve 3-(methylthio)-1-propanol in DCM in a round-bottom flask and cool in an ice bath.
-
Add pyridine or triethylamine to the solution.
-
Slowly add p-toluenesulfonyl chloride in portions, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for a few hours and then at room temperature overnight.
-
Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-(methylthio)propyl tosylate.
-
Kinetic Alkylation Study
This protocol describes a method to determine the second-order rate constants for the alkylation of a model nucleophile (e.g., sodium iodide) by the three alkylating agents.
-
Objective: To determine the rate constants for the S(_N)2 reaction of each alkylating agent with a common nucleophile.
-
Materials: 3-(methylthio)propyl tosylate, propyl tosylate, ethyl methanesulfonate, sodium iodide, acetone (or another suitable polar aprotic solvent).
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a Gas Chromatography (GC) system.
-
Procedure:
-
Prepare stock solutions of known concentrations of each alkylating agent and sodium iodide in acetone.
-
Equilibrate the solutions to the desired reaction temperature (e.g., 25 °C) in a thermostated water bath.
-
To initiate the reaction, mix equal volumes of the alkylating agent and sodium iodide solutions.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by diluting with a large volume of a solvent in which the reaction is very slow).
-
Analyze the quenched samples by HPLC or GC to determine the concentration of the remaining alkylating agent or the formation of the product (alkyl iodide).
-
Plot the reciprocal of the concentration of the alkylating agent versus time. For a second-order reaction, this should yield a straight line.
-
The slope of the line will be equal to the second-order rate constant, k.
-
Data Presentation (Hypothetical)
The data from the proposed kinetic study should be summarized in a clear, tabular format for easy comparison.
Table 1: Hypothetical Kinetic Data for Alkylation Reactions at 25 °C
| Alkylating Agent | Nucleophile | Solvent | Second-Order Rate Constant, k (M⁻¹s⁻¹) |
| 3-(Methylthio)propyl Tosylate | Sodium Iodide | Acetone | To be determined experimentally |
| Propyl Tosylate | Sodium Iodide | Acetone | To be determined experimentally |
| Ethyl Methanesulfonate | Sodium Iodide | Acetone | To be determined experimentally |
Visualizations
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the general reaction mechanism.
Caption: Experimental workflow for the synthesis and kinetic comparison of alkylating agents.
Caption: Generalized mechanism for a bimolecular nucleophilic substitution (S(_N)2) reaction.
Conclusion
References
Efficacy of 3-(Methylthio)propyl Tosylate in Complex Molecule Synthesis: A Comparative Guide
A comprehensive review of available scientific literature reveals a notable lack of specific data on the efficacy and application of 3-(Methylthio)propyl tosylate in the synthesis of complex molecules. While this reagent is commercially available, detailed experimental protocols, quantitative yield comparisons, and direct performance benchmarks against alternative alkylating agents are not readily found in peer-reviewed publications. This guide, therefore, provides a foundational overview based on the general principles of tosylate chemistry and draws comparisons with other common reagents, acknowledging the absence of specific experimental data for 3-(Methylthio)propyl tosylate.
Introduction to 3-(Methylthio)propyl Tosylate
3-(Methylthio)propyl tosylate, with the chemical formula C₁₁H₁₆O₃S₂, is a sulfonate ester.[1][2] Structurally, it comprises a propyl chain with a methylthio (-SCH₃) group at one end and a tosylate (-OTs) group at the other. The tosylate group is an excellent leaving group in nucleophilic substitution reactions, making 3-(Methylthio)propyl tosylate a potential alkylating agent for introducing a 3-(methylthio)propyl moiety into a molecule.
General Role of Tosylates in Organic Synthesis
Tosylates (p-toluenesulfonates) are widely used in organic synthesis as a means of converting a poor leaving group (typically an alcohol's hydroxyl group) into a very good one.[3][4] The effectiveness of the tosylate anion as a leaving group stems from its stability, which is due to the delocalization of the negative charge through resonance across the sulfonate group. This stability facilitates nucleophilic substitution reactions (Sₙ2 and Sₙ1) and elimination reactions.
The general synthesis of a tosylate involves the reaction of an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine.[4]
Comparison with Alternative Alkylating Agents
In the absence of specific data for 3-(Methylthio)propyl tosylate, a general comparison with other classes of alkylating agents can be made based on established chemical principles. The choice of an alkylating agent in a synthetic route is often dictated by factors such as reactivity, selectivity, cost, and the stability of the starting materials and products.
Table 1: General Comparison of Alkylating Agents
| Reagent Class | Leaving Group | General Reactivity | Advantages | Disadvantages |
| Alkyl Tosylates | Tosylate (⁻OTs) | High | Excellent leaving group, crystalline solids (often easy to purify), stereochemistry of the alcohol is retained during formation.[3] | Can be more expensive than halides, may undergo elimination as a side reaction. |
| Alkyl Mesylates | Mesylate (⁻OMs) | High | Similar reactivity to tosylates, smaller leaving group. | Similar disadvantages to tosylates. |
| Alkyl Halides (e.g., Bromides, Iodides) | Halide (Br⁻, I⁻) | Moderate to High | Often cheaper and more readily available than tosylates. | Can be less reactive than tosylates, may require harsher reaction conditions. |
| Alkyl Triflates | Triflate (⁻OTf) | Very High | Extremely good leaving group, highly reactive. | Can be very expensive, may be unstable. |
Hypothetical Application in Complex Molecule Synthesis
The 3-(methylthio)propyl moiety is a structural feature in some natural products and pharmaceutically active compounds. Therefore, 3-(Methylthio)propyl tosylate could serve as a key building block in the synthesis of such molecules. The primary application would be in the alkylation of nucleophiles like amines, thiols, and carbanions.
General Alkylation Workflow
The following diagram illustrates a generalized workflow for an Sₙ2 alkylation reaction using an alkyl tosylate.
Figure 1: General workflow for the preparation of an alkyl tosylate from an alcohol and its subsequent use in a nucleophilic substitution reaction to form an alkylated product.
Experimental Protocols
Due to the lack of specific literature, a detailed experimental protocol for a reaction involving 3-(Methylthio)propyl tosylate cannot be provided. However, a general procedure for the tosylation of an alcohol and a subsequent alkylation reaction are outlined below. These are representative examples and would require optimization for any specific substrate.
General Procedure for Tosylation of an Alcohol
-
To a solution of the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add pyridine (1.5 eq).
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Sₙ2 Alkylation with a Tosylate
-
To a solution of the nucleophile (1.0 eq) in a suitable aprotic solvent (e.g., DMF, acetonitrile) under an inert atmosphere, add a base (e.g., K₂CO₃, NaH) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the alkyl tosylate (1.1 eq) in the same solvent.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
Without specific examples of biologically active molecules synthesized using 3-(Methylthio)propyl tosylate, it is not possible to create relevant signaling pathway diagrams. However, a logical relationship diagram for selecting an appropriate alkylating agent is presented below.
Figure 2: A decision-making flowchart for the selection of an appropriate class of alkylating agent based on general considerations of reactivity and cost.
Conclusion
3-(Methylthio)propyl tosylate holds potential as a useful reagent for introducing the 3-(methylthio)propyl group in the synthesis of complex molecules. However, the current lack of published, detailed experimental data prevents a thorough and objective comparison of its efficacy against other alkylating agents. Further research and publication of its applications are necessary to fully evaluate its utility for researchers, scientists, and drug development professionals.
References
Cost-benefit analysis of using 3-(Methylthio)propyl 4-methylbenzenesulfonate in synthesis
A Cost-Benefit Analysis of 3-(Methylthio)propyl 4-methylbenzenesulfonate in Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate alkylating agent is a critical decision in the synthesis of novel chemical entities. For the introduction of the 3-(methylthio)propyl group, a common structural motif in various biologically active molecules, researchers are often faced with a choice between the highly reactive this compound (a tosylate) and its more economical halide counterparts, 3-(methylthio)propyl bromide and chloride. This guide provides an objective comparison of these reagents, focusing on reactivity, cost-effectiveness, and practical handling considerations to aid in making an informed decision.
Comparative Analysis of Alkylating Agents
The utility of this compound stems from the exceptional leaving group ability of the p-toluenesulfonate (tosylate) anion. The negative charge on the departing tosylate is delocalized through resonance, making it a very stable species and, consequently, an excellent leaving group.[1][2][3] This enhanced reactivity often allows for milder reaction conditions, shorter reaction times, and higher yields compared to alkyl halides.[4]
However, reactivity is just one facet of the analysis. The higher molecular weight and more complex synthesis of the tosylate render it a more expensive reagent. Therefore, a careful cost-benefit analysis is essential, weighing the superior performance of the tosylate against the lower upfront cost of the halides.
Data Presentation: Reagent Properties and Performance
The following tables offer a clear comparison of the key characteristics and performance metrics of these alkylating agents.
Table 1: Comparison of Reagent Properties
| Property | This compound | 3-(methylthio)propyl Bromide | 3-(methylthio)propyl Chloride |
| Molecular Weight | 260.37 g/mol [5] | 169.09 g/mol | 124.63 g/mol |
| Typical Form | Crystalline Solid[6] | Liquid | Liquid |
| Leaving Group Ability | Excellent[1][2][3] | Good[7] | Moderate[1] |
| Relative Cost | High | Medium | Low |
| Handling & Storage | Stable, non-volatile solid, easier to handle | Volatile liquid, requires more careful handling | Highly volatile liquid, requires careful handling |
| Reaction Monitoring (TLC) | UV-active (aromatic ring) allows for easy visualization | Not directly UV-active | Not directly UV-active |
Table 2: Representative Performance in a Model N-Alkylation Reaction
This table illustrates typical outcomes for the N-alkylation of a primary amine, a common application for these reagents. While actual results will vary, this provides a general performance expectation.
| Parameter | Using Tosylate | Using Bromide |
| Model Reaction | Aniline + Reagent → N-(3-(methylthio)propyl)aniline | Aniline + Reagent → N-(3-(methylthio)propyl)aniline |
| Typical Conditions | K₂CO₃, Acetonitrile, 60 °C | K₂CO₃, DMF, 80-100 °C |
| Representative Yield | ~85-95% | ~70-80% |
| Typical Reaction Time | 4-8 hours | 12-24 hours |
| Key Advantage | Higher yield, milder conditions, less over-alkylation.[8] | Lower reagent cost.[4] |
| Key Disadvantage | Higher reagent cost. | Harsher conditions, longer reaction times, greater potential for side products.[8] |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of the tosylate and its subsequent use in an N-alkylation reaction.
Protocol 1: Synthesis of this compound
This procedure details the conversion of the corresponding alcohol to the tosylate, a standard laboratory preparation.
Materials:
-
3-(Methylthio)-1-propanol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve 3-(Methylthio)-1-propanol in anhydrous DCM in a flask under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add pyridine, followed by the portion-wise addition of p-toluenesulfonyl chloride, maintaining the temperature at 0 °C.[9]
-
Allow the reaction to stir at 0 °C for 3 hours, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction for completion by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure tosylate.
Protocol 2: N-Alkylation of Aniline with this compound
This protocol outlines a typical SN2 reaction for the formation of a C-N bond.
Materials:
-
Aniline (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (MeCN)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Combine aniline, potassium carbonate, and acetonitrile in a round-bottom flask.
-
Add this compound to the stirred suspension.
-
Heat the mixture to 60 °C and maintain for 4-8 hours.
-
Monitor the disappearance of the starting materials by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate in vacuo.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Visualizing Workflows and Relationships
The following diagrams, generated using Graphviz, provide a visual representation of the synthesis, experimental workflow, and the decision-making process for reagent selection.
Figure 1. Synthesis of the Target Tosylate.
Figure 2. General Workflow for N-Alkylation.
Figure 3. Decision Logic for Reagent Selection.
Cost-Benefit Conclusion
The decision to use this compound versus its halide counterparts is a strategic one, balancing economic constraints with desired reaction outcomes.
-
Benefit of the Tosylate: The primary benefits are its high reactivity, leading to excellent yields under milder conditions and often with cleaner reaction profiles.[4] This is particularly advantageous in drug development and complex syntheses where maximizing the yield of precious intermediates is paramount. The reduced reaction times and temperatures can also lead to lower energy costs and higher throughput. Furthermore, its solid nature and UV-activity simplify handling and reaction monitoring.
-
Benefit of the Halides: The clear advantage of 3-(methylthio)propyl bromide and chloride is their significantly lower purchase price. For large-scale industrial applications or in academic settings with tight budget constraints, this can be the deciding factor.
Recommendation:
For discovery and development phases , where achieving high yields and a clean product profile is critical, the higher cost of This compound is often justified by its superior performance and reliability.
For large-scale manufacturing or cost-driven projects , the halide alternatives are viable options. However, a thorough process optimization is required to mitigate the potential for lower yields and increased side-product formation, which could otherwise offset the initial cost savings through more complex and expensive purification steps.
References
- 1. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. CAS # 187722-18-5, 3-(Methylthio)propyl tosylate, 3-(Methylthio)-1-(tosyloxy)propane, this compound - chemBlink [ww.chemblink.com]
- 6. 187722-18-5|this compound|BLD Pharm [bldpharm.com]
- 7. Leaving group - Wikipedia [en.wikipedia.org]
- 8. thalesnano.com [thalesnano.com]
- 9. (S)-(+)-1-METHYLPROPYL 4-METHYLBENZENESULFONATE synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
3-(Methylthio)propyl 4-methylbenzenesulfonate proper disposal procedures
The proper disposal of 3-(Methylthio)propyl 4-methylbenzenesulfonate is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This substance is classified as hazardous, and its handling and disposal must adhere to strict safety protocols.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][3] Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact.[1][2][3]
Hazard Summary and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Hazard Statements | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] | Chemical-resistant gloves (e.g., Nitrile rubber)[3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] | Protective clothing to prevent skin exposure[2][3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1] | Tight-sealing safety goggles or face shield[2][3] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1] | Use in a well-ventilated area or with respiratory protection[2][3] |
Spill Management
In the event of a spill, evacuate the area and prevent further leakage if it is safe to do so. Absorb the spill using an inert, non-combustible material such as vermiculite, perlite, or sand.[4] Do not use combustible materials like paper towels for large spills. The absorbed material should be collected into a suitable, labeled, and sealed container for disposal as hazardous waste.[4] Ensure the contaminated area is thoroughly cleaned after the spill has been removed.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal plant.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Protocol for Waste Collection and Disposal:
-
Segregation of Waste: Designate a specific, clearly labeled, and sealed container for the collection of this compound waste. This includes any unused product, contaminated materials (e.g., absorbent materials from spills), and empty containers.
-
Container Management: Ensure the waste container is chemically compatible with the substance and is kept tightly closed when not in use. Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Arranging for Disposal: Contact a licensed environmental waste management contractor to arrange for the collection and disposal of the hazardous waste. Provide them with the Safety Data Sheet (SDS) for the chemical.
-
Documentation: Maintain a record of the amount of waste generated and the date of disposal, in accordance with institutional and local regulations.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3-(Methylthio)propyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical information for the handling and disposal of 3-(Methylthio)propyl 4-methylbenzenesulfonate (CAS No. 187722-18-5). Adherence to these procedures is vital for ensuring personal safety, maintaining a secure laboratory environment, and complying with regulatory standards.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] The following table summarizes the recommended PPE for handling this chemical.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a full-face shield should be worn to protect against splashes.[2] Standard safety glasses do not provide adequate protection. |
| Hand Protection | Chemically resistant gloves are mandatory. While specific breakthrough data for this compound is not available, Nitrile rubber or Butyl rubber gloves are recommended based on their general resistance to esters and sulfur-containing compounds.[3] Always inspect gloves for signs of degradation before and during use and change them frequently. |
| Body Protection | A standard laboratory coat must be worn and kept fully buttoned. For procedures with a higher risk of splashing or exposure, a chemical-resistant apron or coveralls should be used.[1] |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors or aerosols. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used. |
Operational and Disposal Plan
A systematic approach to the handling and disposal of this compound is essential to mitigate risks.
1. Engineering Controls and Safe Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoidance of Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is used.[1]
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]
2. Spill Cleanup Protocol:
In the event of a spill, follow these steps:
-
Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation, and if the spill is in a fume hood, keep the sash down.
-
Absorb: For liquid spills, cover with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Collect: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated, leak-proof hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
3. Waste Disposal Plan:
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Segregation: Do not mix waste containing this compound with other waste streams.
-
Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and weighing papers, should be placed in a designated, sealed, and labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of the compound should be collected in a separate, labeled, and sealed container for liquid hazardous waste.
-
Empty Containers: "Empty" containers that have held this chemical should be treated as hazardous waste unless they have been triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
-
EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of all hazardous waste.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling, cleanup, and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
